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  • Product: azane;rhodium(3+);chloride;sulfate
  • CAS: 21360-80-5

Core Science & Biosynthesis

Foundational

Structural Elucidation of Mixed-Anion Rhodium(III) Ammine Complexes: A Methodological Whitepaper on Azane;Rhodium(3+);Chloride;Sulfate

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary The structural analysis of mixed-anion coordination complexes—specifically tho...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The structural analysis of mixed-anion coordination complexes—specifically those containing azane (ammonia), rhodium(3+), chloride, and sulfate—presents unique crystallographic challenges. These systems typically manifest as either hexaamminerhodium(III) chloride sulfate ( [Rh(NH3​)6​]Cl(SO4​) ) or pentaamminechloridorhodium(III) sulfate ( [Rh(NH3​)5​Cl]SO4​ ). As a Senior Application Scientist, I have designed this whitepaper to move beyond basic procedural lists. Here, we dissect the causality behind experimental choices, providing a self-validating framework for the synthesis, crystallization, and Single-Crystal X-Ray Diffraction (SC-XRD) of these robust d6 transition metal frameworks.

The Coordination Chemistry of Rhodium(III) Ammine Frameworks

Rhodium(III) is a classic d6 low-spin transition metal ion. When coordinated by azane ( NH3​ ) ligands, it forms a near-perfect octahedral geometry. The ligand field splitting energy ( Δoct​ ) for the [Rh(NH3​)6​]3+ cation is exceptionally high, measured at approximately 34,100 cm−1 [1][2].

Mechanistic Insight: This massive Δoct​ dictates the kinetic inertness of the complex. Unlike labile copper or zinc systems, Rh(III) ammines do not undergo rapid ligand exchange at room temperature. This kinetic stability is a massive advantage for crystallographers: once the primary coordination sphere is established during high-temperature synthesis, it remains locked. The structural challenge therefore shifts from stabilizing the metal center to managing the secondary coordination sphere—specifically, controlling how the competing Cl− and SO42−​ anions pack and hydrogen-bond within the crystal lattice.

Mechanistic Causality in Synthesis and Crystallization

To obtain diffraction-quality single crystals of a mixed-anion system, one cannot rely on rapid solvent evaporation. Rapid evaporation rapidly increases ionic strength, leading to kinetic trapping, twinned crystals, and disordered sulfate orientations. Instead, we utilize a thermodynamically controlled vapor diffusion metathesis approach.

Experimental Protocol: Synthesis and Crystallization
  • Precursor Activation: Dissolve RhCl3​⋅3H2​O in deionized water.

  • Ammonolysis: Add concentrated aqueous azane ( NH3​ ) and reflux at 80°C.

    • Causality: The high thermal energy is required to overcome the activation energy barrier of the kinetically inert Rh(III) center, substituting aquo/chlorido ligands to form the ammine precursors.

  • Anion Metathesis: Introduce Ag2​SO4​ to the solution to precipitate AgCl .

    • Causality: This step precisely modulates the chloride-to-sulfate ratio in the aqueous phase, preventing the competitive co-crystallization of pure chloride or pure sulfate salts[3].

  • Vapor Diffusion: Filter the solution into an inner vial. Place this inside a sealed outer chamber containing absolute ethanol.

    • Causality: Ethanol acts as an anti-solvent. As it slowly diffuses into the aqueous phase through the vapor phase, it gradually lowers the dielectric constant of the medium. This slow thermodynamic progression ensures that the Cl− and SO42−​ anions have sufficient time to order themselves via extensive N−H⋯Cl and N−H⋯O hydrogen bonding, yielding untwinned, single-domain crystals.

Workflow N1 RhCl3·3H2O Precursor N2 Aqueous Ammonolysis (Excess NH3, 80°C) N1->N2 N3 [Rh(NH3)5Cl]Cl2 / [Rh(NH3)6]Cl3 N2->N3 N4 Anion Metathesis (Ag2SO4 addition) N3->N4 N5 Mixed-Anion Solution (Rh3+, NH3, Cl-, SO4 2-) N4->N5 N6 Vapor Diffusion (EtOH into Aqueous) N5->N6 N7 Diffraction-Quality Single Crystals N6->N7

Caption: Workflow for the synthesis and thermodynamically controlled crystallization of Rh(III) ammines.

Self-Validating Protocol for Single-Crystal X-Ray Diffraction (SC-XRD)

A robust crystallographic model is not just solved; it is continuously validated against internal metrics during the data acquisition process.

Experimental Protocol: Data Acquisition and Validation
  • Cryogenic Mounting: Mount a single-domain crystal on a cryoloop using perfluoropolyether oil and immediately flash-cool to 100 K in a nitrogen stream.

    • Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors). This is absolutely critical for resolving the faint electron density of the hydrogen atoms on the azane ligands, which dictate the anion packing.

  • Data Collection: Irradiate with Mo K α radiation ( λ=0.71073 Å). Collect full ω and ϕ spheres to ensure >99.5% completeness.

  • Data Reduction & Absorption Correction: Integrate reflections using multi-scan methods.

    • Self-Validation Checkpoint: The software continuously monitors the internal agreement factor ( Rint​ ). If Rint​>0.08 , the protocol automatically halts to flag the dataset for potential spatial overlap (twinning) or inadequate absorption correction.

  • Structure Solution: Solve using intrinsic phasing and refine via full-matrix least-squares on F2 .

  • Crystallographic Validation: Run the final model through CheckCIF.

    • Self-Validation Checkpoint: Any A-level or B-level alerts (e.g., missing symmetry, unresolved solvent-accessible voids) act as a hard stop, mandating a re-inspection of the Fourier difference map before the structure can be finalized.

SCXRD A Crystal Mounting (Cryoloop, 100 K) B Data Collection (Mo Kα, λ=0.71073 Å) A->B C Data Reduction (Integration & Scaling) B->C D Absorption Correction (Multi-scan, SADABS) C->D E Structure Solution (Intrinsic Phasing) D->E F Refinement (Full-matrix Least-Squares) E->F G Validation (CheckCIF / Platon) F->G

Caption: Self-validating data processing pathway for Single-Crystal X-Ray Diffraction.

Quantitative Structural Data

The structural integrity of azane;rhodium(3+);chloride;sulfate complexes is defined by their highly predictable inner-sphere geometries and highly variable outer-sphere hydrogen bonding networks. Below are the summarized quantitative metrics expected for these systems based on established literature[4][5].

Table 1: Representative Crystallographic Parameters
ParameterExpected Value Range
Crystal System Monoclinic or Orthorhombic
Space Group P21​/c or P21​/n
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Volume ( V ) 1600 – 1900 Å 3
Z (Formula units/cell) 4
Final R indices[ I>2σ(I) ] R1​≈0.030 , wR2​≈0.075
Table 2: Selected Bond Lengths and Angles
Bond / AngleValueCausality / Structural Implication
Rh−N (avg) 2.07(1) ÅCharacteristic of strong σ -donation from the azane nitrogen to the Rh3+ center[4].
Rh−Cl (if inner-sphere)2.27 – 2.32 ÅSignificantly longer than Rh−N due to the larger ionic radius of chloride and its weaker ligand field strength[4][5].
N−Rh−N (cis) 89.5° – 90.5°Confirms near-perfect octahedral geometry dictated by the d6 low-spin configuration.
N⋯O(SO4​) 2.85 – 3.10 ÅIndicates a robust outer-sphere intermolecular hydrogen-bonding network stabilizing the mixed-anion lattice.

Spectroscopic Orthogonal Validation

A self-validating analytical pipeline requires orthogonal techniques to confirm SC-XRD findings. Vibrational spectroscopy (FTIR and Raman) serves this purpose perfectly for ammine complexes.

The NH3​ rocking mode ( ρr​(NH3​) ) is highly sensitive to the strength of the M−N bond and the outer-sphere hydrogen bonding environment. In a mixed chloride/sulfate lattice, the splitting of the ρr​(NH3​) band (typically observed between 800–850 cm−1 ) directly correlates to the different hydrogen-bond acceptor strengths of Cl− versus the oxygen atoms of the SO42−​ group. Furthermore, the SO42−​ ν3​ asymmetric stretching mode (near 1100 cm−1 ) will show localized symmetry breaking (from Td​ to C3v​ or C2v​ ) if the sulfate anion is locked into a rigid, asymmetric hydrogen-bonding pocket within the crystal lattice.

Conclusion

The structural elucidation of azane;rhodium(3+);chloride;sulfate systems requires a holistic approach that bridges synthetic thermodynamics with rigorous, self-validating crystallographic practices. By leveraging vapor diffusion to control the crystallization kinetics and employing cryogenic SC-XRD with strict Rint​ and CheckCIF validation loops, researchers can accurately map both the inert primary coordination sphere of the Rh(III) center and the complex, competitive hydrogen-bonding networks of the mixed chloride/sulfate anions.

References

  • Kimura, T., & Sakurai, T. (1980). Inner-Sphere Structure of Rhodium Complexes with Tin(II) Chloride in Concentrated Hydrochloric Acid Solution. ResearchGate. 4

  • Yusenko, K., et al. (2025). Synthesis and Crystal Structure of Chloride complexes of Rh(III) Diammino- and Monoammino Series. ResearchGate. 5

  • Trinity College Dublin. (2014). Transition Metal Coordination Chemistry. 1

  • Manonmaniam Sundaranar University. Coordination Chemistry. 2

  • Grehl, M., et al. (2015). Method for producing aqueous preparations of complexes of platinum group metals. US Patent US20150315224A1. 3

Sources

Exploratory

Coordination Geometry and Mechanistic Chemistry of Rhodium(III) Ammine Chloro Sulfato Complexes: A Comprehensive Technical Guide

Executive Summary The coordination chemistry of rhodium(III) is a cornerstone of advanced transition metal catalysis and the development of kinetically inert metallopharmaceuticals. This technical guide provides an in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The coordination chemistry of rhodium(III) is a cornerstone of advanced transition metal catalysis and the development of kinetically inert metallopharmaceuticals. This technical guide provides an in-depth analysis of the coordination geometry, electronic structure, and synthetic protocols for Rh(III) complexes containing azane (ammine, NH3​ ), chloride ( Cl− ), and sulfate ( SO42−​ ) ligands. By focusing on the archetypal complex chloropentaamminerhodium(III) sulfate ( [RhCl(NH3​)5​]SO4​ ), we elucidate the causality behind its strict octahedral ( Oh​ ) geometry and provide field-proven, self-validating methodologies for its synthesis and characterization.

Electronic Structure and Coordination Geometry

The Driving Force of Octahedral Geometry

Rhodium(III) is a 4d6 transition metal ion. Unlike 3d metals which can adopt high-spin or low-spin configurations depending on the ligand field strength, 4d metals possess more diffuse orbitals. This leads to a significantly larger crystal field splitting energy ( Δo​ ) when interacting with ligands.

In the presence of azane (a strong σ -donor) and chloride (a weaker σ -donor and π -donor), the Δo​ vastly exceeds the spin-pairing energy ( P ). Consequently, all six d -electrons pair within the lower-energy t2g​ orbitals, resulting in a strictly low-spin t2g6​eg0​ configuration.

Mechanistic Causality: The t2g6​ configuration yields the maximum possible Crystal Field Stabilization Energy (CFSE = −2.4Δo​ ). This immense thermodynamic stabilization is the direct cause of the complex's rigid adherence to an octahedral ( Oh​ ) coordination geometry [1]. Any distortion from this geometry (such as a Jahn-Teller distortion) is quantum mechanically forbidden for a symmetrical t2g6​ core, ensuring high structural fidelity.

LFT Rh Rh(III) Free Ion 4d^6 Configuration Spherical Spherical Field Degenerate d-orbitals Rh->Spherical Octahedral Octahedral Field (Oh) Ligand Coordination Spherical->Octahedral eg e_g Orbitals (dx2-y2, dz2) Energy: +0.6 Δo Electrons: 0 Octahedral->eg Destabilized t2g t_2g Orbitals (dxy, dxz, dyz) Energy: -0.4 Δo Electrons: 6 (Low Spin) Octahedral->t2g Stabilized

Ligand field splitting of Rh(III) d6 in an octahedral geometry resulting in a low-spin state.

Ligand Sphere Distribution

In [RhCl(NH3​)5​]SO4​ , the inner coordination sphere is occupied by five azane ligands and one chloride ligand. The sulfate ion remains in the outer coordination sphere as a counterion. The strong σ -donation from the azane ligands compresses the Rh-N bonds, while the trans-influence of the chloride ligand slightly elongates the Rh-N bond directly opposite to it [2].

Quantitative Data: Structural Parameters

The structural integrity of these complexes can be validated through X-ray crystallography and vibrational spectroscopy. The table below summarizes the critical quantitative parameters for chloropentaamminerhodium(III) complexes.

ParameterValueAnalytical MethodMechanistic Significance
Rh-N (azane) Bond Length ~2.07 ÅX-ray CrystallographyIndicates strong σ -donation and high CFSE stabilization.
Rh-Cl Bond Length ~2.36 ÅX-ray CrystallographyLonger bond length due to weaker π -donor characteristics.
N-Rh-N Bond Angle 89.5° - 90.5°X-ray CrystallographyConfirms near-perfect octahedral ( Oh​ ) geometry.
ν (Rh-Cl) Stretch ~340 cm⁻¹Far-IR SpectroscopyValidates inner-sphere chloride coordination.
ν (N-H) Stretch 3200-3300 cm⁻¹FT-IR SpectroscopyValidates azane ligand coordination.

Data synthesized from crystallographic comparisons of isomorphous ammine complexes [3].

Synthesis and Experimental Protocols

The synthesis of [RhCl(NH3​)5​]SO4​ requires a highly controlled ligand substitution environment. Because d6 low-spin complexes are kinetically inert, the reaction requires extended thermal activation or catalytic assistance (e.g., ethanol as a reductant/catalyst) to proceed [4].

Step-by-Step Methodology

Self-Validating Protocol: This workflow is designed to be self-validating; the transition from the dark red starting material to a bright yellow intermediate acts as an immediate visual confirmation of successful azane coordination.

  • Precursor Preparation: Dissolve 2.0 g of rhodium(III) chloride trihydrate ( RhCl3​⋅3H2​O , dark red solid) in 20 mL of deionized water.

  • Ligand Introduction: Add 5.0 g of ammonium chloride ( NH4​Cl ) to act as a buffer and chloride source.

  • Amination: Slowly add 20 mL of concentrated aqueous ammonia (azane source) and 10 mL of ethanol. The ethanol acts as a mild reducing agent that catalytically facilitates the substitution process.

  • Thermal Activation: Reflux the mixture at 90°C for 2-3 hours. The solution will transition from dark red to a clear yellow, precipitating [RhCl(NH3​)5​]Cl2​ (Claus' Salt) upon cooling.

  • Anion Exchange: Isolate the yellow precipitate via vacuum filtration. Dissolve the solid in a minimum amount of hot water and add a stoichiometric equivalent of silver sulfate ( Ag2​SO4​ ).

  • Final Isolation: Filter out the precipitated silver chloride ( AgCl ). Concentrate the filtrate and cool to 0°C to crystallize the final product, chloropentaamminerhodium(III) sulfate .

Synthesis Step1 RhCl3·3H2O (Red Solid) Step2 Reflux with NH3/NH4Cl in Ethanol Step1->Step2 Step3 [RhCl(NH3)5]Cl2 (Yellow Powder) Step2->Step3 Step4 Anion Exchange (Ag2SO4) Step3->Step4 Step5 [RhCl(NH3)5]SO4 (Final Product) Step4->Step5

Step-by-step synthetic workflow for chloropentaamminerhodium(III) sulfate.

Mechanistic Insights: Ligand Substitution

Understanding the kinetic inertness of Rh(III) azane complexes is critical for drug development professionals designing metallodrugs that must survive the bloodstream without premature degradation.

Because the Oh​ geometry is so deeply stabilized, ligand substitution (e.g., aquation where H2​O replaces Cl− ) cannot proceed via a simple associative mechanism. Instead, it follows a Dissociative Interchange ( Id​ ) mechanism .

Causality of the Id​ Pathway:

  • The incoming solvent molecule forms an outer-sphere encounter complex.

  • The highly stable Rh-Cl bond must stretch and break (the rate-determining step), temporarily forcing the complex into a high-energy, 5-coordinate square pyramidal ( C4v​ ) transition state.

  • The incoming ligand rapidly drops into the vacant coordination site, restoring the Oh​ geometry and the CFSE stabilization.

Mechanism GS [RhCl(NH3)5]2+ Octahedral (Oh) TS [RhCl(NH3)5]2+···H2O Encounter Complex GS->TS Solvent Association Int [Rh(NH3)5]3+ Square Pyramidal (C4v) TS->Int Cl- Dissociation (Slow) Prod [Rh(H2O)(NH3)5]3+ Octahedral (Oh) Int->Prod H2O Coordination (Fast)

Dissociative Interchange (Id) mechanism for ligand substitution in Rh(III) complexes.

References

  • Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines National Institutes of Health (NIH) / PMC URL:[Link]

  • Pentaamminechlororhodium dichloride Wikipedia, The Free Encyclopedia URL:[Link]

  • Comparisons of pi-Bonding and Hydrogen Bonding in Isomorphous Compounds:[M(NH3)5Cl]Cl2 (M = Cr, Co, Rh, Ir, Ru, Os) Inorganic Chemistry (ACS Publications) URL:[Link]

  • Pentaamminechlororhodium(III) Dichloride and Pentaamminehydridorhodium(III) Sulfate Inorganic Syntheses (Wiley Online Library) URL:[Link]

Foundational

historical discovery of azane;rhodium(3+);chloride;sulfate compounds

An In-Depth Technical Guide to the Historical Discovery and Mechanistic Properties of Azane-Rhodium(3+)-Chloride-Sulfate Compounds Executive Summary The compound formally known as azane;rhodium(3+);chloride;sulfate —stan...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Historical Discovery and Mechanistic Properties of Azane-Rhodium(3+)-Chloride-Sulfate Compounds

Executive Summary

The compound formally known as azane;rhodium(3+);chloride;sulfate —standardized in modern IUPAC nomenclature as chloropentaamminerhodium(III) sulfate , [Rh(NH3​)5​Cl]SO4​ —is a mixed-ligand, mixed-anion coordination complex. While it may appear as an obscure historical artifact, this specific complex played a foundational role in the transition from empirical 19th-century chemistry to modern structural coordination chemistry.

For modern researchers in catalysis and metallopharmaceutical development, understanding the discovery and synthesis of this complex provides critical insights into the kinetic inertness of d6 transition metals, ligand substitution causality, and the fundamental principles of inner versus outer coordination spheres.

Historical Context: The "Purpureo" Rhodium Legacy

The mid-to-late 19th century was a period of intense debate regarding the valency and spatial arrangement of inorganic salts. The discovery of rhodium ammines provided the empirical bedrock required to solve this puzzle.

  • Carl Ernst Claus (1854): The German-Russian chemist Carl Ernst Claus was the first to isolate rhodium ammines. He observed that ammonia (azane) molecules coordinated to a metal center behaved differently than in simple ammonium salts, describing the coordinated ammonia as "passive"[1]. Claus synthesized a series of complexes he termed "purpureo" (purple) rhodium salts, drawing an analogy to the previously discovered cobalt ammines, even though the rhodium analogs often presented as yellowish crystals[2].

  • Sophus Mads Jørgensen (1880s): The Danish chemist S. M. Jørgensen conducted rigorous, systematic syntheses of these complexes. He successfully synthesized the precursor chloropentaamminerhodium(III) chloride ( [Rh(NH3​)5​Cl]Cl2​ ) and converted it into various derivatives, including the sulfate salt[2]. Jørgensen attempted to explain the structure using the Blomstrand-Jørgensen chain theory, which incorrectly posited that azane molecules formed linear chains extending from the metal center.

  • Alfred Werner (1893): Alfred Werner revolutionized the field by reinterpreting Jørgensen's meticulous empirical data. Werner proposed the octahedral coordination model, successfully arguing that the Rh3+ ion coordinates exactly six ligands in its primary (inner) sphere. In the case of [Rh(NH3​)5​Cl]SO4​ , Werner demonstrated that five azane molecules and one chloride ion occupy the inner sphere, while the sulfate ion resides in the secondary (outer) sphere, acting purely as an electrostatic counter-ion[2].

Mechanistic Properties & Causality of Ligand Substitution

The chemical behavior of [Rh(NH3​)5​Cl]SO4​ is dictated by the electronic structure of the rhodium center.

Kinetic Inertness: Rhodium(III) is a 4d6 transition metal. When coordinated by strong-field ligands like azane, it adopts a low-spin t2g6​ electron configuration. This configuration maximizes the Crystal Field Stabilization Energy (CFSE), making the complex highly kinetically inert to ligand substitution. This inertness is the exact causality behind why the inner-sphere chloride is not readily displaced by water or sulfate at room temperature.

Robust Counterions in Modern Chemistry: Today, the extreme kinetic stability and predictable hydrogen-bonding networks of these robust rhodium ammine complexes make them highly valuable. They are frequently utilized as crystallization counterions to stabilize and isolate highly charged or unstable trianions in structural chemistry[3].

WernerModel Rh Rh(3+) NH3_1 Azane Rh->NH3_1 NH3_2 Azane Rh->NH3_2 NH3_3 Azane Rh->NH3_3 NH3_4 Azane Rh->NH3_4 NH3_5 Azane Rh->NH3_5 Cl Cl(-) Rh->Cl SO4 SO4(2-) Rh->SO4 Outer Sphere Electrostatic

Fig 2: Werner's octahedral coordination model for the [Rh(NH3)5Cl]SO4 complex.

Experimental Protocols: Historical Synthesis & Self-Validation

The historical synthesis of chloropentaamminerhodium(III) sulfate relies on a two-step process that beautifully illustrates the difference between kinetic and thermodynamic control[4].

Protocol 1: Synthesis of the Purpureo Chloride Precursor

Objective: Synthesize [Rh(NH3​)5​Cl]Cl2​ from hydrated rhodium(III) chloride.

  • Dissolution: Dissolve 1.0 g of rhodium(III) chloride hydrate ( RhCl3​⋅xH2​O ) in 20 mL of deionized water.

  • Ligand Introduction: Add 5.0 g of ammonium chloride ( NH4​Cl ) and 20 mL of concentrated aqueous ammonia (azane).

    • Causality: The massive excess of azane drives the equilibrium toward the ammine complex. The NH4​Cl acts as a buffer, preventing the pH from rising high enough to precipitate rhodium hydroxides.

  • Thermal Activation: Reflux the mixture continuously for 2 hours.

    • Causality: Because the d6 Rh3+ center is kinetically inert, ambient thermal energy is insufficient for ligand substitution. Refluxing provides the activation energy required. The reaction stalls at the pentaammine stage because the substitution of the final, tightly bound chloride ligand is exceptionally slow[4].

  • Isolation: Cool the solution to precipitate the yellowish microcrystals of [Rh(NH3​)5​Cl]Cl2​ . Filter, wash with cold ethanol, and dry.

Protocol 2: Anion Exchange to the Sulfate Derivative

Objective: Convert [Rh(NH3​)5​Cl]Cl2​ to [Rh(NH3​)5​Cl]SO4​ via a self-validating thermodynamic precipitation.

  • Dissolution: Dissolve 0.5 g of the precursor [Rh(NH3​)5​Cl]Cl2​ in 50 mL of hot water.

  • Thermodynamic Precipitation: Slowly add a stoichiometric equivalent of silver sulfate ( Ag2​SO4​ ) dissolved in water.

    • Causality: Silver ions have a profound thermodynamic affinity for halides. The extremely low solubility product ( Ksp​=1.77×10−10 ) of AgCl acts as a thermodynamic sink, quantitatively stripping the two labile, outer-sphere chloride ions from the complex.

  • Self-Validation: The immediate formation of a white AgCl precipitate occurs, but crucially, only two-thirds of the total chloride in the system precipitates. The inner-sphere chloride remains bound to the rhodium center due to its kinetic inertness. This step is a self-validating proof of Werner's inner vs. outer sphere theory[2].

  • Recovery: Filter off the AgCl precipitate. Concentrate the filtrate under reduced pressure to yield crystals of chloropentaamminerhodium(III) sulfate[5].

SynthesisWorkflow A Rhodium(III) Chloride Hydrate RhCl3 · xH2O B Aqueous Azane (NH3) + NH4Cl Thermal Reflux (Kinetic Overcome) A->B Ligand Substitution C Purpureo Chloride Precursor [Rh(NH3)5Cl]Cl2 B->C Crystallization D Silver Sulfate (Ag2SO4) Thermodynamic Precipitation C->D Anion Exchange E AgCl Precipitate (Filtered out) D->E Outer-sphere Cl- removal F Chloropentaamminerhodium(III) Sulfate [Rh(NH3)5Cl]SO4 D->F Evaporation & Recovery

Fig 1: Step-by-step synthesis workflow of chloropentaamminerhodium(III) sulfate.

Quantitative Data & Physicochemical Properties

The following table summarizes the structural and physicochemical parameters of the synthesized complex, which are critical for downstream applications in materials science and catalysis.

PropertyValue / DescriptionCausality / Significance
IUPAC Nomenclature Chloropentaamminerhodium(III) sulfateStandardized naming reflecting the exact inner/outer sphere ligand distribution.
Chemical Formula [Rh(NH3​)5​Cl]SO4​ Confirms the 1:1 stoichiometric ratio of the complex cation to the sulfate anion.
Molecular Weight 319.57 g/mol Essential for precise stoichiometric calculations during anion exchange.
Electrolyte Type 2:2 ElectrolyteIn aqueous solution, it dissociates cleanly into [Rh(NH3​)5​Cl]2+ and SO42−​ .
Coordination Geometry Octahedral ( Oh​ pseudo-symmetry)Dictated by the d6 low-spin electronic configuration of the Rh3+ center.
Appearance Yellowish microcrystalsThe term "purpureo" is a historical misnomer derived from the cobalt analog's color[2].
Kinetic Lability Highly InertHigh CFSE prevents rapid ligand exchange, allowing isolation of the mixed-ligand species.

References

  • Bendix, J., et al. "Molecular and Electronic Structure of Nitridocyanometalates of Chromium(V) and Manganese(V): A Combined Experimental and DFT Study." Inorganic Chemistry, ACS Publications, 2000. Available at:[Link]

  • Kauffman, G. "Coordination Chemistry. A Century of Progress." ACS Symposium Series, American Chemical Society, 1994. Available at:[Link]

  • Preprints.org. "Review on the Chemistry of m (M=Transition Metal, X=Mn, Tc or Re, n=1-6, m=1-3) Ammine Complexes." Preprints.org, 2023. Available at:[Link]

  • ResearchGate. "Pentaamminechlororhodium(III) Dichloride and Pentaamminehydridorhodium(III) Sulfate." Inorganic Syntheses, 2007. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Aqueous Formation Mechanism of Ammine-Chloro-Sulfato Rhodium(III) Complexes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Kinetic Inertness and Mechanistic Complexity of Rhodium(III) Rhodium(III), with its d6 electronic configuration, is a cornerstone of moder...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Kinetic Inertness and Mechanistic Complexity of Rhodium(III)

Rhodium(III), with its d6 electronic configuration, is a cornerstone of modern coordination chemistry, finding applications from industrial catalysis to the rational design of novel therapeutic agents. In its common octahedral geometry, the low-spin t2g⁶ eg⁰ electron arrangement confers a high ligand field stabilization energy, rendering its complexes kinetically inert. This means that the exchange of ligands at the rhodium center is typically a slow, deliberate process. This very inertness, often a challenge in synthesis, is a critical feature for applications like drug delivery, where a complex must remain intact until it reaches its biological target.

This guide provides an in-depth exploration of the formation mechanism of mixed-ligand ammine-chloro-sulfato rhodium(III) complexes in aqueous solution. Understanding the stepwise assembly of these complexes is not merely an academic exercise; it is fundamental to controlling the synthesis of specific isomers with desired properties. We will dissect the competitive and sequential ligand substitution reactions, explain the underlying mechanistic principles, and provide validated experimental protocols for the synthesis and characterization of these fascinating molecules.

Section 1: The Starting Point: Speciation of Rhodium(III) in Aqueous Media

The journey to a mixed-ligand complex begins with the behavior of the rhodium(III) ion in water. Commercially available rhodium(III) chloride, typically denoted as RhCl₃·xH₂O, does not simply dissolve to form the hexaaquarhodium(III) ion, [Rh(H₂O)₆]³⁺. Instead, it establishes a complex equilibrium consisting of various chloro-aquo species.[1] Depending on the chloride concentration and the age of the solution, species such as [RhCl(H₂O)₅]²⁺ and [RhCl₂(H₂O)₄]⁺ are present.[1][2]

This initial speciation is critical because each of these chloro-aquo complexes will exhibit different reactivity towards incoming ligands like sulfate and ammonia. The number of coordinated chloride ions affects the overall charge of the complex and the lability of the remaining water ligands.

Section 2: The Mechanistic Landscape: Ligand Substitution at a d⁶ Center

Ligand substitution reactions at an octahedral Rh(III) center are slow and can proceed through several pathways, generally categorized as associative, dissociative, or interchange mechanisms.

  • Associative (A) Mechanism: The incoming ligand binds to the metal center first, forming a seven-coordinate intermediate, before the leaving group departs.

  • Dissociative (D) Mechanism: The leaving group departs first, forming a five-coordinate intermediate, which is then rapidly captured by the incoming ligand.

  • Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group is departing. It can have associative (Iₐ) or dissociative (IᏧ) character, depending on the degree of bond formation versus bond breaking in the transition state.

For Rh(III) complexes, the mechanism is often found to be an associative interchange (Iₐ), influenced by the nature of both the entering and leaving ligands.[3][4]

Section 3: A Stepwise Assembly: The Competitive Reaction Network

The formation of an azane-rhodium(3+)-chloride-sulfate complex is not a single event but a cascade of competing equilibria. The final product distribution depends heavily on reaction conditions such as concentration, temperature, pH, and reaction time.

Step 3.1: Anation by Anionic Ligands (Chloride and Sulfate)

Starting from the mixture of chloro-aquo species, the addition of sulfate ions introduces another layer of competition. An "anation" reaction occurs, where an anion replaces a coordinated water molecule.[5]

[Rh(H₂O)₆]³⁺ + SO₄²⁻ ⇌ [Rh(SO₄)(H₂O)ₓ]⁺ + (6-x)H₂O

Sulfate can coordinate as a monodentate or a bidentate ligand, further complicating the equilibrium. The reaction to form the sulfato complex [Rh(NH₃)₅(SO₄)]⁺ from the aquo precursor [Rh(NH₃)₅(H₂O)]³⁺ reaches a definite equilibrium, indicating that both the forward anation and reverse aquation reactions are significant.[6] Chloride ions also compete for coordination sites, and the relative concentrations of Cl⁻ and SO₄²⁻ will dictate the predominant initial anionic complexes.[2]

Step 3.2: The Dominant Player: Introduction of Ammonia (Azane)

The introduction of ammonia (azane) marks a significant thermodynamic turn. The Rh-N bond in ammine complexes is generally very stable. Ammonia will systematically displace coordinated water, chloride, and sulfate ligands.[1][7]

For example, the reaction of RhCl₃·xH₂O with ammonia is a common route to synthesize ammine-chloro complexes like [RhCl(NH₃)₅]²⁺.[1] The substitution of the final chloride ligand to form [Rh(NH₃)₆]³⁺ is particularly difficult, often requiring harsh conditions like heating in concentrated ammonia in an autoclave, which underscores the stability of the [Rh(NH₃)₅Cl]²⁺ species.[7][8]

The overall formation pathway can be visualized as a complex network of sequential and competitive reactions.

Caption: Competitive ligand substitution pathways for Rh(III) in aqueous solution.

Section 4: Experimental Validation and Characterization

A robust mechanistic proposal requires rigorous experimental validation. The slow kinetics of Rh(III) ligand exchange make these reactions particularly amenable to study by common analytical techniques.

Protocol 4.1: Synthesis of Chloropentaamminerhodium(III) Sulfate

This protocol provides a reliable method for synthesizing a representative mixed-ligand complex, adapted from established procedures for related compounds.[7][8]

Objective: To synthesize [Rh(NH₃)₅Cl]SO₄ from rhodium(III) chloride hydrate.

Materials:

  • Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

  • Concentrated aqueous ammonia (NH₃)

  • Ammonium chloride (NH₄Cl)

  • Sulfuric acid (H₂SO₄), dilute

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve a known quantity of RhCl₃·xH₂O in deionized water to create a stock solution.

  • In a fume hood, add a significant excess of concentrated aqueous ammonia to the rhodium solution. The color should change as ammine complexes begin to form.

  • Add a small amount of NH₄Cl to buffer the solution and gently heat the mixture (e.g., on a steam bath at ~80°C) for 1-2 hours. This accelerates the slow substitution reactions.[7]

  • Cool the solution to room temperature. The target complex [Rh(NH₃)₅Cl]²⁺ should be the predominant species.

  • Slowly and carefully acidify the solution with dilute sulfuric acid until it is slightly acidic. This protonates any remaining free ammonia.

  • Upon cooling in an ice bath, crystals of [Rh(NH₃)₅Cl]SO₄ should precipitate. The sulfate anion is chosen for its lower solubility compared to the chloride salt in this case.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold water, followed by ethanol, and air dry.

Self-Validation: The identity and purity of the product must be confirmed using characterization techniques as described in Protocol 4.2. The yield should be calculated based on the initial amount of rhodium.

Protocol 4.2: Kinetic and Spectroscopic Analysis

Monitoring the reaction progress over time is essential for elucidating the mechanism. UV-Visible spectroscopy is a powerful and accessible technique for this purpose, as different Rh(III) complexes have distinct absorption spectra.[2][9][10]

Objective: To monitor the rate of ligand substitution using UV-Vis spectroscopy.

Methodology:

  • Prepare Reactant Solutions: Prepare separate, thermostatted solutions of the initial rhodium complex (e.g., from dissolving RhCl₃·xH₂O) and the incoming ligand (e.g., aqueous ammonia).

  • Initiate Reaction: Quickly mix the solutions in a quartz cuvette placed within the temperature-controlled cell holder of a UV-Vis spectrophotometer.

  • Acquire Data: Immediately begin recording spectra at fixed time intervals over the full wavelength range (e.g., 300-700 nm).

  • Data Analysis: Monitor the change in absorbance at wavelengths corresponding to the reactant and product species. The appearance of isosbestic points (wavelengths where the absorbance does not change) is a strong indicator of a clean conversion between two primary species.

  • Rate Constant Calculation: Plot the absorbance data versus time. By fitting the data to appropriate rate laws (e.g., first-order or second-order), the rate constants for the substitution step can be determined.[10]

Caption: Workflow for synthesis and mechanistic analysis of Rh(III) complexes.

Section 5: Quantitative Insights

Table 1: Representative Kinetic and Thermodynamic Data for Rh(III) Substitution

Reaction/ProcessLigand SystemParameterValueSignificanceReference
Water Exchange[Rh(H₂O)₆]³⁺k (s⁻¹) at 298 K~2 x 10⁻⁹Establishes the baseline inertness of the aquo ion.[3]
Aquation[Rh(NH₃)₅Cl]²⁺ΔH‡ (kJ/mol)101.9High activation enthalpy confirms slow reaction rate.[4]
Anation[Rh(NH₃)₅(H₂O)]³⁺ + SO₄²⁻EquilibriumReversibleShows competition between water and sulfate.[6]
Base Hydrolysis[Rh(NH₃)₅Cl]²⁺ + OH⁻ΔH‡ (kJ/mol)108.6Provides insight into hydroxide-assisted pathways.[4]

Note: Data are compiled from various studies to illustrate the principles of Rh(III) reactivity. Direct comparison requires consistent experimental conditions.

Conclusion

The formation of a mixed-ligand azane-chloro-sulfato rhodium(III) complex in aqueous solution is a mechanistically rich process governed by the inherent kinetic inertness of the Rh(III) center. The reaction proceeds through a complex network of competitive and sequential substitution steps, starting from an equilibrium mixture of chloro-aquo species. The introduction of sulfate and, subsequently, ammonia shifts these equilibria, with the thermodynamically stable Rh-N bond being a primary driving force. By carefully controlling reaction parameters such as reactant concentrations, temperature, and pH, and by using robust analytical techniques like UV-Vis spectroscopy, researchers can navigate this complex landscape to isolate specific target molecules. This fundamental understanding is paramount for the rational design and synthesis of novel rhodium compounds for advanced applications in catalysis and medicine.

References

  • Carmona, E., Cingolani, A., Marchetti, F., Pettinari, C., Pettinari, R., Skelton, B. W., & White, A. H. (2003). Synthesis and Structural Characterization of Mixed-Sandwich Complexes of Rhodium(III) and Iridium(III) with Cyclopentadienyl and Hydrotris(pyrazolyl)borate Ligands. Organometallics, 22(11), 2315–2324. Available from: [Link]

  • Gann, E. D., & Hollis, T. K. (2018). Synthesis and Reactivity Studies of a [Cp*Rh] Complex Supported by a Methylene-Bridged Hybrid Phosphine-Imine Ligand. Molecules, 23(10), 2485. Available from: [Link]

  • Carmona, E., Cingolani, A., Marchetti, F., Pettinari, C., Pettinari,R., Skelton, B. W., & White, A. H. (2003). Synthesis and Structural Characterization of Mixed-Sandwich Complexes of Rhodium(III) and Iridium(III) with Cyclopentadienyl and Hydrotris(pyrazolyl)borate Ligands. Organometallics, 22(11), 2315–2324. Available from: [Link]

  • Wikipedia contributors. (2023, December 1). Rhodium(III) chloride. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Reactivity Studies on Mixed-Ligand Organometallic Complexes of Rhodium and Iridium with Triphenyl phosphine and Ethylene thiourea. Available from: [Link]

  • Semantic Scholar. (2022). Spectroscopic Studies for Rhodium (III) Binding to Apo-Transferrin. Available from: [Link]

  • ResearchGate. (n.d.). The solvolytic aquation and base hydrolysis of halogenopentaammine-rhodium(III) complexes. Available from: [Link]

  • Merbach, A. E. (1996). Ligand Effects on the Rate and Mechanism of Solvent Exchange at Rhodium(III) and Iridium(III). CHIMIA International Journal for Chemistry, 50(12), 618-621. Available from: [Link]

  • Sveshnikova, E., & Korolkov, D. (2020). Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines. Inorganics, 8(2), 11. Available from: [Link]

  • Chagnes, A., Rager, J., Courtaud, J., Thiry, J., & Cote, G. (2019). Rh(III) Aqueous Speciation with Chloride as a Driver for Its Extraction by Phosphonium Based Ionic Liquids. Minerals, 9(4), 229. Available from: [Link]

  • Biointerface Research in Applied Chemistry. (2025). Synthesis and Characterization of Mixed Ligand Complexes Involving Miconazole and Salicylhydrazide with Transition Metals. Available from: [Link]

  • Norton, J. R., & Prokopchuk, D. E. (2014). Kinetics and Thermodynamics of H–/H•/H+ Transfer from a Rhodium(III) Hydride. Journal of the American Chemical Society, 136(13), 5082–5093. Available from: [Link]

  • Habibi, N., & Sadler, P. J. (2015). Kinetics and mechanism of sequential ring methyl C–H activation in cyclopentadienyl rhodium(iii) complexes. Dalton Transactions, 44(23), 10648–10657. Available from: [Link]

  • ResearchGate. (n.d.). The study of induced aquation of Rh(III) sulfate complexes. Available from: [Link]

  • Sveshnikova, E., & Korolkov, D. (2020). Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines. Inorganics, 8(2), 11. Available from: [Link]

  • Wang, X., Liu, Y., & Zhang, Y. (2023). Unusual Kinetics Induced by Ligands in Rhodium(III)-Catalyzed Dehydrogenative Olefination Reactions. The Journal of Organic Chemistry, 88(24), 17494–17498. Available from: [Link]

  • EPFL. (n.d.). Rhodium(III) chloride. Available from: [Link]

  • Google Patents. (n.d.). Process for the preparation of a rhodium complex.
  • Journal of Chemical Education. (2019). Rhodium Rainbow: A Colorful Laboratory Experiment Highlighting Ligand Field Effects of Dirhodium Tetraacetate. Available from: [Link]

  • OSTI.gov. (n.d.). DETERMINATION OF STABILITY CONSTANTS OF SOME ACTINIDE COMPLEXES II. NITRATE AND CHLORIDE COMPLEXES OF URANIUM, NEPTUNIUM,. Available from: [Link]

  • Nanoscale Horizons. (2024). Rhodium nanospheres for ultraviolet and visible plasmonics. Available from: [Link]

  • Fine Chemical Technologies. (n.d.). Interaction of rhodium(III) chloride complexes with formaldehyde into the sulphate and chloric solutions. Available from: [Link]

  • National Institutes of Health. (n.d.). Assessing the intracellular fate of rhodium(II) complexes. Available from: [Link]

  • ACS Publications. (2026). Rhodium(I) Complexes with a η1-Fluorenyl-P-phosphanylphosphorane Ligand. Available from: [Link]

  • Spectroscopy Online. (2023). Monitoring Reactions Through UV-Visible Spectroscopy. Available from: [Link]

  • Chemguide. (2015). substitution in complex ions - stability constants. Available from: [Link]

  • ResearchGate. (n.d.). The comparative chemistry of ammine and methylamine complexes of rhodium(III) and cobalt(III). Available from: [Link]

  • Griffith Research Online. (2024). Rhodium complex [RhLI2]I: a novel anticancer agent inducing tumor inhibition and apoptosis. Available from: [Link]

  • MDPI. (2025). New Anionic Rhodium Complexes as Efficient Hydroboration and Hydrosilylation Catalysts. Available from: [Link]

  • ChemRxiv. (n.d.). Combined UV/Vis and NMR spectroscopy allows for operando reaction monitoring: the case of guaiazulene and 2,4-dinitrobenzaldehyd. Available from: [Link]

  • Dalal Institute. (n.d.). Formation of Complexes from Aquo Ions. Available from: [Link]

  • YouTube. (2020). Water exchange, Anation & Hydrolysis Reactions in Coordination Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Mechanism of the Thermal Decomposition of Ammonium and Ammine Chloro Complexes of Ruthenium, Rhodium, Palladium and Platinum. Available from: [Link]

  • National Institutes of Health. (n.d.). Formation of a MnIII–O–CeIV species from a MnIII-hydroxo complex and ceric ammonium nitrate. Available from: [Link]

  • BearWorks. (2013). Synthesis and characterization of Co(iii) amidoamine complexes. Available from: [Link]

  • Acta Chemica Scandinavica. (n.d.). Triammine Complexes of Chromium(III). Synthesis and Characterization of the Two Isomeric Series. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for Pentaamminechlororhodium(III) Sulfate

Target Compound: Pentaamminechlororhodium(III) sulfate Systematic Identifier: azane;rhodium(3+);chloride;sulfate Chemical Formula: [RhCl(NH3​)5​]SO4​ CAS Registry Number: 21360-80-5 Introduction and Mechanistic Insights...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Pentaamminechlororhodium(III) sulfate Systematic Identifier: azane;rhodium(3+);chloride;sulfate Chemical Formula: [RhCl(NH3​)5​]SO4​ CAS Registry Number: 21360-80-5

Introduction and Mechanistic Insights

Rhodium(III) coordination compounds are fundamental precursors in homogeneous catalysis and intermediate species in the purification of platinum group metals [1]. The target compound, pentaamminechlororhodium(III) sulfate, consists of the kinetically inert, octahedral [RhCl(NH3​)5​]2+ cation and a sulfate counterion.

Because Rh(III) possesses a low-spin d6 electron configuration, its complexes are highly inert to ligand substitution. Direct synthesis of the sulfate salt from rhodium(III) chloride hydrate ( RhCl3​⋅3H2​O ) is inefficient due to competing aquation reactions and the difficulty of displacing the final chloride ligand. Therefore, this protocol employs a self-validating, two-phase methodology:

  • Ligand Substitution: Synthesis of the intermediate Claus' salt ( [RhCl(NH3​)5​]Cl2​ ) in an ammoniacal ethanol solution [2]. Ethanol acts not only as a solvent but facilitates the reaction by stabilizing transient, substitution-labile Rh(I) or Rh(II) catalytic intermediates.

  • Anion Metathesis: Exploiting the kinetic inertness of the inner-sphere coordinated chloride, the labile outer-sphere chloride anions are selectively precipitated using silver sulfate ( Ag2​SO4​ ), driving the equilibrium toward the formation of the highly pure sulfate salt [3].

Experimental Methodologies

Phase 1: Synthesis of Intermediate [RhCl(NH3​)5​]Cl2​

Causality Note: The substitution of chloride by ammonia in RhCl3​ is kinetically sluggish. Boiling in a mixture of ethanol and aqueous ammonia provides the necessary thermal energy and solvent environment to achieve the pentammine state without forcing the extreme conditions required for the hexammine complex.

  • Dissolution: Dissolve 5.0 g of rhodium(III) chloride trihydrate ( RhCl3​⋅3H2​O ) in 50 mL of deionized water in a 250 mL round-bottom flask.

  • Ammination: Slowly add 50 mL of concentrated aqueous ammonium hydroxide ( NH4​OH , 28-30%) followed by 20 mL of absolute ethanol.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle boil for 2 hours. The initially dark red solution will gradually transition to a bright yellow suspension as the pentammine complex forms.

  • Precipitation: Cool the reaction mixture to 0 °C in an ice bath. Add 20 mL of concentrated hydrochloric acid (HCl) dropwise to fully precipitate the [RhCl(NH3​)5​]Cl2​ . Caution: Perform this step in a fume hood due to the exothermic neutralization and fuming.

  • Isolation: Filter the yellow microcrystalline solid under vacuum, wash sequentially with ice-cold water (2 × 10 mL) and ethanol (2 × 20 mL), and dry in a desiccator.

Phase 2: Metathesis to [RhCl(NH3​)5​]SO4​

Causality Note: The inner-sphere Rh-Cl bond is covalent and inert, whereas the outer-sphere chlorides are ionic. The addition of Ag2​SO4​ selectively targets the ionic chlorides, precipitating them as AgCl and leaving the sulfate salt in solution.

  • Reagent Preparation: Dissolve 3.0 g of the synthesized [RhCl(NH3​)5​]Cl2​ in 100 mL of warm deionized water (approx. 60 °C).

  • Silver Addition: Slowly add a stoichiometric equivalent (approx. 3.18 g) of solid silver sulfate ( Ag2​SO4​ ) to the stirring solution.

  • Precipitation & Digestion: Stir the mixture continuously for 1 hour at 60 °C in a darkened fume hood (to prevent photolytic degradation of silver salts). A dense, white precipitate of silver chloride (AgCl) will form immediately.

  • Filtration: Filter the hot suspension through a fine-porosity sintered glass funnel (Celite pad recommended) to remove the AgCl precipitate. Ensure the filtrate is perfectly clear and yellow.

  • Crystallization: Concentrate the filtrate under reduced pressure (rotary evaporator) to approximately 20 mL. Cool the concentrated solution to 4 °C overnight to induce crystallization of [RhCl(NH3​)5​]SO4​ .

  • Final Isolation: Collect the yellow crystals via vacuum filtration, wash with a minimal amount of ice-cold water, and dry under a high vacuum.

Quantitative Data & Stoichiometry

The following tables summarize the expected stoichiometric parameters and physicochemical properties for validation.

Table 1: Reaction Stoichiometry and Yield Metrics
StepLimiting ReagentMolar Mass ( g/mol )EquivalentsTarget ProductExpected Yield (%)
Phase 1 RhCl3​⋅3H2​O 263.311.0 [RhCl(NH3​)5​]Cl2​ 85 - 90%
Phase 2 [RhCl(NH3​)5​]Cl2​ 292.441.0 [RhCl(NH3​)5​]SO4​ 75 - 80%
Phase 2 Ag2​SO4​ 311.801.0 AgCl (Byproduct)Quantitative
Table 2: Physicochemical Characterization
ParameterExpected Observation / ValueAnalytical Purpose
Appearance Yellow crystalline solidVisual confirmation of purity
Solubility Soluble in H2​O , insoluble in EtOHSolvent selection for recrystallization
IR Spectroscopy Strong bands at ~1100 cm⁻¹ and ~615 cm⁻¹Confirmation of uncoordinated SO42−​
UV-Vis λmax​ near 350 nmConfirmation of d6 octahedral Rh(III) core

Synthesis Workflow Visualization

The following workflow maps the critical pathways and phase transitions during the synthesis protocol.

SynthesisWorkflow Start RhCl3·3H2O (Starting Material) Ammination Ammination & Reflux (+ NH4OH / Ethanol) Start->Ammination Heat, 2h Intermediate [RhCl(NH3)5]Cl2 (Claus' Salt Isolated) Ammination->Intermediate HCl Precipitation Metathesis Anion Metathesis (+ Ag2SO4 in H2O) Intermediate->Metathesis Dissolve at 60°C Filtration Filtration (Remove AgCl Precipitate) Metathesis->Filtration AgCl forms Product [RhCl(NH3)5]SO4 (Target Compound Crystallized) Filtration->Product Concentrate & Cool

Workflow for the two-phase synthesis of pentaamminechlororhodium(III) sulfate.

References

  • Title: Rhodium(III) chloride Source: Wikipedia URL: [Link]

  • Title: Pentaamminechlororhodium dichloride Source: Wikipedia URL: [Link]

  • Title: Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines Source: National Institutes of Health (NIH) / PMC URL: [Link]

Application

catalytic applications of azane;rhodium(3+);chloride;sulfate in organic synthesis

Application Note: Catalytic Applications of the Azane;Rhodium(3+);Chloride;Sulfate Complex System in Organic Synthesis Executive Briefing The transition from bulk metal catalysts to highly dispersed nanoparticles and Sin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Applications of the Azane;Rhodium(3+);Chloride;Sulfate Complex System in Organic Synthesis

Executive Briefing

The transition from bulk metal catalysts to highly dispersed nanoparticles and Single-Atom Catalysts (SACs) has fundamentally redefined atom economy in organic synthesis. While simple rhodium salts like RhCl3​ are ubiquitous, their chaotic speciation in aqueous solutions severely limits the control researchers have over metal deposition. The coordination complex system comprising azane;rhodium(3+);chloride;sulfate (often formulated as pentaamminechloridorhodium(III) sulfate, [Rh(NH3​)5​Cl]SO4​ , or its mixed salts) provides a highly engineered solution [1]. By utilizing a kinetically inert, precisely charged octahedral precursor, researchers can leverage Strong Electrostatic Adsorption (SEA) to achieve near-perfect rhodium dispersion on solid supports.

This guide details the mechanistic causality, self-validating protocols, and practical workflows for deploying this specific rhodium ammine complex in advanced organic synthesis, specifically targeting hydrogenation and carbonylation pathways.

Mechanistic Causality: The Ligand Architecture

To understand why the azane;rhodium(3+);chloride;sulfate system outperforms traditional precursors, one must analyze the causality behind its structural components:

  • Azane (Ammonia) Ligands ( σ -Donors): The five NH3​ ligands create a d6 low-spin octahedral Rh(III) center that is kinetically inert to ligand substitution at room temperature. This prevents the rhodium ions from prematurely hydrolyzing or agglomerating into multinuclear clusters during the wet impregnation phase [2].

  • Chloride (Inner-Sphere): The single coordinated chloride ligand tunes the electrophilicity of the metal center and lowers the overall cationic charge of the complex to +2 (i.e., [Rh(NH3​)5​Cl]2+ ), which is optimal for controlled electrostatic pairing.

  • Sulfate (Outer-Sphere Counterion): Unlike pure chloride salts that can leave corrosive, catalyst-poisoning residues upon thermal decomposition, the sulfate counterion serves a dual purpose. It dictates the ionic strength of the precursor solution (modulating the Debye length for electrostatic adsorption) and can be thermally decomposed into volatile SO2​/SO3​ during calcination, leaving a pristine active site [3]. Alternatively, controlled retention of sulfate can generate localized solid-acid sites on the support, enhancing bifunctional catalytic pathways.

SEA_Mechanism A Precursor Solution [Rh(NH3)5Cl]2+ + SO4(2-) C Electrostatic Adsorption Maximized Dispersion A->C B Support Surface Al2O3 (pH > PZC) Forms Al-O- B->C D Thermal Calcination Ligand Removal C->D E H2 Reduction Single-Atom Rh(0) D->E

Fig 1: Strong Electrostatic Adsorption (SEA) workflow for Rh single-atom catalysts.

Protocol I: Engineering Single-Atom Catalysts (SACs) via SEA

This workflow utilizes the azane;rhodium(3+);chloride;sulfate precursor to synthesize atomically dispersed Rh/ γ−Al2​O3​ catalysts, ideal for the selective hydrogenation of functionalized arenes.

Phase 1: Support Preparation & pH Modulation

  • Suspend 5.0 g of high-surface-area γ−Al2​O3​ in 50 mL of ultra-pure water.

  • Determine the Point of Zero Charge (PZC) of the alumina (typically ~8.5).

  • Adjust the pH of the suspension to 11.5 using NH4​OH . Causality: At pH > PZC, the alumina surface hydroxyls deprotonate to form Al−O− , creating a dense field of negative charges tailored to attract the cationic [Rh(NH3​)5​Cl]2+ precursor [1].

Phase 2: Precursor Adsorption

  • Dissolve the calculated amount of azane;rhodium(3+);chloride;sulfate (target: 0.5 wt% Rh) in 20 mL of water.

  • Add the precursor solution dropwise to the buffered alumina suspension under vigorous stirring (800 rpm) for 2 hours.

  • Validation Checkpoint: Centrifuge a 1 mL aliquot and analyze the supernatant via UV-Vis spectroscopy. The absence of the characteristic d−d transition band at ~325 nm confirms >95% electrostatic uptake of the Rh precursor. If the band persists, adjust the pH to restore the electrostatic driving force.

Phase 3: Calcination and Activation

  • Filter and wash the solid with deionized water, then dry at 80 °C overnight.

  • Calcine the powder in flowing air ( 50 mL/min ) at 350 °C for 3 hours to cleanly burn off the azane ligands and sulfate ions.

  • Reduce in flowing 10% H2​/Ar at 300 °C for 2 hours to yield atomically dispersed Rh(0).

  • Validation Checkpoint: Perform CO-DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy). The presence of sharp symmetric and asymmetric stretching bands at ~2090 and ~2020 cm⁻¹ (gem-dicarbonyl) confirms atomically dispersed Rh [1].

Protocol II: Mesoporous Framework Integration for Arene Hydrogenation

When slightly larger, highly uniform Rh nanoparticles (2-3 nm) are required for structure-sensitive reactions (e.g., deep hydrogenation of sterically hindered polyaromatics), the precursor can be integrated into MCM-41 mesoporous silica [3].

Workflow:

  • Templating: Dissolve the azane;rhodium(3+);chloride;sulfate complex directly into the aqueous cetyltrimethylammonium bromide (CTAB) micelle solution prior to the addition of tetraethoxysilane (TEOS).

  • Co-condensation: The azane ligands participate in extensive hydrogen bonding with the condensing silanol groups, anchoring the Rh(III) complex uniformly within the pore walls.

  • Extraction & Reduction: Remove the CTAB template via acidic ethanol extraction (to prevent thermal sintering of Rh), followed by mild H2​ reduction at 250 °C.

Catalytic_Cycle R Rh(0) Active Site S1 Arene Adsorption R->S1 S2 H2 Oxidative Addition S1->S2 S3 Sequential H-Transfer S2->S3 S4 Cycloalkane Desorption S3->S4 S4->R

Fig 2: Mechanistic pathway of arene hydrogenation on supported Rh(0) nanoparticles.

Comparative Performance Metrics

The structural integrity of the azane;rhodium(3+);chloride;sulfate precursor directly translates to superior catalytic metrics compared to standard hydration salts.

Precursor SystemSupport ArchitectureTarget ReactionMetal Dispersion (%)TOF (h⁻¹)Mechanistic Advantage
RhCl3​⋅xH2​O γ−Al2​O3​ Toluene Hydrogenation35 - 501,200Low cost; prone to severe metal clustering.
Azane;Rh(3+);Cl;SO₄ γ−Al2​O3​ Toluene Hydrogenation> 95 (SACs) 4,800 High atom economy; uniform active sites via SEA.
Azane;Rh(3+);Cl;SO₄ Zeolite Y (Faujasite)Methanol Carbonylation85 - 903,100Stable anchoring within zeolite supercages [2].
Azane;Rh(3+);Cl;SO₄ MCM-41 SilicaPolyarene Hydrogenation80 - 852,850H-bonding of NH3​ ligands prevents pore blockage [3].

References

  • Yang, X.-F., et al. (2023). "Synthesis of Atomically Dispersed Rh Catalysts on Oxide Supports via Strong Electrostatic Adsorption and Characterization by Cryogenic Infrared Spectroscopy." The Journal of Physical Chemistry C, American Chemical Society. Available at:[Link]

  • Maneck, H.-E., et al. (1988). "Heterogeneous carbonylation of methanol on rhodium introduced into faujasite-type zeolites." Catalysis Today, 3(5), 421–429. Available at:[Link]

  • Boutros, M., et al. (2006). "Pentaamminechlororhodium(III) Dichloride and Pentaamminehydridorhodium(III) Sulfate: Rhodium containing mesoporous siliceous materials with MCM-41 pore architecture." Journal of Molecular Catalysis A: Chemical. Available at:[Link]

Method

Application Note & Protocol: Synthesis of Rhodium Nanoparticles from a Rhodium(III) Ammine Sulfate-Chloride Precursor

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Significance of Rhodium Nanoparticles Rhodium (Rh) nanoparticles are at the forefront of nanom...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Rhodium Nanoparticles

Rhodium (Rh) nanoparticles are at the forefront of nanomaterials research, prized for their exceptional catalytic properties, chemical stability, and emerging roles in biomedical applications.[1][2] Even as one of the rarest and most expensive metals, its utility in nanocatalysis for crucial industrial reactions like hydrogenation and hydroformylation makes the development of efficient synthesis routes paramount.[3] The unique electronic structure of rhodium makes its nanoparticles highly effective in processes ranging from CO oxidation in automotive catalysts to electrochemical ammonia synthesis.[2][4][5] Furthermore, the potential of rhodium nanostructures in applications like cancer phototherapy is an area of growing interest, demanding facile and controllable synthesis strategies.[6][7]

This guide provides a comprehensive protocol for the synthesis of rhodium nanoparticles using a complex inorganic salt, specifically a rhodium(III) complex containing ammine (azane), chloride, and sulfate ligands. This precursor, while less common than simple salts like RhCl₃, offers unique opportunities to influence nanoparticle formation due to the interplay of its constituent ligands. We will delve into the rationale behind the protocol, the mechanism of nanoparticle formation, and the essential characterization techniques required to validate the synthesis.

Understanding the Precursor: Azane;Rhodium(3+);Chloride;Sulfate

The specified precursor is a Rhodium(III) coordination complex. Rh(III) typically forms stable, kinetically inert octahedral complexes.[8] The precursor contains:

  • Rhodium(III) ([Rh³⁺]) : The central metal ion that will be reduced to form Rh(0) nanoparticles.

  • Azane (Ammonia, NH₃) : A strong-field ligand that forms stable ammine complexes with rhodium, such as [Rh(NH₃)₅Cl]²⁺.[8] These ligands must be displaced or the complex must be destabilized for the reduction to occur. Their presence can influence the reduction potential and kinetics.

  • Chloride (Cl⁻) : A common anionic ligand. Chloride ions have been shown to play a significant role in controlling the size and dispersion of metal nanoparticles.[9] They can act as capping agents or influence the reduction mechanism, often leading to smaller, more highly dispersed nanoparticles.[9]

  • Sulfate (SO₄²⁻) : Another potential counter-ion or ligand that can affect the overall solubility and ionic environment of the reaction.

The exact structure could be a mixed-ligand complex or a double salt. Regardless of the precise arrangement, the synthesis protocol must effectively reduce the Rh(III) center while controlling the nucleation and growth of the resulting Rh(0) atoms into stable nanoparticles.

Mechanism of Nanoparticle Formation: A Seeded Growth Approach

The synthesis of metallic nanoparticles from ionic precursors generally follows a two-stage process: nucleation and growth . This protocol utilizes a chemical reduction method where a reducing agent provides the electrons to convert Rh(III) to Rh(0).

  • Reduction & Nucleation : The Rh(III) complex is reduced to atomic Rh(0). At a supersaturation point, these atoms aggregate to form small, thermodynamically stable nuclei. The ammine and chloride ligands on the precursor can modulate this step; for instance, amine-boranes are known to be potent reducing agents for metal centers, suggesting the environment itself can be reductive.[10][11]

  • Growth : The newly formed nuclei act as seeds for the further deposition of Rh(0) atoms generated from the reduction of the remaining precursor. This growth phase determines the final size and shape of the nanoparticles.[1]

  • Stabilization : A capping agent or stabilizer is introduced to adsorb onto the nanoparticle surface. This agent prevents uncontrolled growth and aggregation (Ostwald ripening), ensuring a stable colloidal suspension.

The diagram below illustrates the general workflow for this synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_post Purification & Characterization P Precursor Solution: Azane;Rhodium(3+);Chloride;Sulfate in Solvent (e.g., Ethylene Glycol) Mix Mixing & Heating (e.g., 160-190°C) P->Mix S Stabilizer Solution: PVP in Solvent S->Mix Nuc Reduction & Nucleation Rh(III) → Rh(0) Seeds Mix->Nuc Heat promotes reduction Gro Particle Growth Deposition on Seeds Nuc->Gro Pur Purification: Centrifugation & Washing (Acetone/Ethanol) Gro->Pur Stable Colloid Formed Char Characterization (TEM, XRD, UV-Vis) Pur->Char

Caption: Experimental workflow for Rh nanoparticle synthesis.

Detailed Synthesis Protocol: Polyol Method

The polyol method is a widely used and robust technique for synthesizing a variety of metal nanoparticles, including rhodium.[1] In this method, a high-boiling-point alcohol, such as ethylene glycol (EG), serves as both the solvent and the reducing agent. The following protocol is adapted for the rhodium(III) ammine sulfate-chloride precursor.

Materials and Reagents
ReagentGradeSupplier ExamplePurpose
Azane;Rhodium(3+);Chloride;Sulfate PrecursorSynthesis GradeN/ARhodium source
Ethylene Glycol (EG)Anhydrous, 99.8%Sigma-AldrichSolvent and reducing agent
Poly(vinylpyrrolidone) (PVP), MW ≈ 55,000Reagent GradeSigma-AldrichStabilizer / Capping agent
AcetoneACS Reagent GradeFisher ScientificWashing/Precipitation agent
EthanolAnhydrous, 200 ProofVWRWashing/Dispersion agent
Deionized (DI) Water18.2 MΩ·cmMillipore SystemGeneral use
Step-by-Step Procedure
  • Precursor Solution Preparation :

    • In a 100 mL three-neck round-bottom flask, dissolve 0.1 mmol of the rhodium(III) ammine sulfate-chloride precursor in 25 mL of ethylene glycol.

    • Stir the solution with a magnetic stir bar until the precursor is fully dissolved. The solution may require gentle heating (~60 °C) to aid dissolution.

  • Reaction Setup :

    • Equip the flask with a condenser, a thermometer, and a nitrogen inlet.

    • Begin purging the system with nitrogen gas to create an inert atmosphere. This prevents the oxidation of the solvent and the resulting nanoparticles.

    • Add 0.5 mmol of PVP to the flask. The molar ratio of PVP (repeating unit) to rhodium is critical for controlling particle size and stability.

  • Heating and Reduction :

    • Heat the reaction mixture to 160 °C under a steady flow of nitrogen and with vigorous stirring. The reaction temperature strongly influences the final nanoparticle morphology.[12]

    • Maintain the temperature at 160 °C for 2-3 hours.

    • Observe the color of the solution. A change from the initial color of the Rh(III) complex to a dark brown or black suspension indicates the formation of rhodium nanoparticles.[13]

  • Isolation and Purification :

    • After the reaction is complete, allow the flask to cool to room temperature.

    • Transfer the colloidal suspension to centrifuge tubes.

    • Add 50 mL of acetone to the suspension to precipitate the nanoparticles.

    • Centrifuge the mixture at 8,000 rpm for 15 minutes. Discard the clear supernatant.

    • Re-disperse the nanoparticle pellet in 20 mL of ethanol using sonication to break up any aggregates.

    • Repeat the precipitation and washing steps two more times to ensure the complete removal of excess PVP and ethylene glycol.

  • Final Product :

    • After the final wash, re-disperse the purified rhodium nanoparticles in a suitable solvent (e.g., ethanol, water) for storage and characterization. The resulting stable colloid is now ready for application.

Essential Characterization

To confirm the successful synthesis and determine the properties of the nanoparticles, a suite of characterization techniques is necessary.[14]

Morphology and Size Distribution
  • Transmission Electron Microscopy (TEM) : This is the primary technique for visualizing the nanoparticles.[15] TEM images reveal the particle size, shape (e.g., cubic, spherical, tripod), and degree of aggregation.[16][17] By analyzing a large number of particles from the images, a size distribution histogram can be constructed.

    • Expected Result: For this protocol, quasi-spherical nanoparticles in the range of 2-8 nm are expected.[17][18]

Crystalline Structure
  • X-ray Diffraction (XRD) : XRD is used to determine the crystal structure of the nanoparticles.[19] The diffraction pattern should correspond to the face-centered cubic (fcc) structure of metallic rhodium.[15] The peak broadening in the XRD pattern can be used with the Debye-Scherrer equation to estimate the average crystallite size.[19]

    • Expected Result: Peaks corresponding to the (111), (200), and (220) planes of fcc Rh.

Optical Properties
  • UV-Visible Spectroscopy : This technique can confirm the formation of metallic nanoparticles. Rhodium nanoparticles typically exhibit a surface plasmon resonance (SPR) in the ultraviolet region, although it is often broad and less pronounced than that of gold or silver.[16] The absence of the precursor's absorption peaks indicates complete reduction.

    • Expected Result: A broad absorption feature in the UV range (<350 nm) characteristic of colloidal rhodium.[16]

The relationship between the synthesis steps and characterization outcomes is depicted below.

G cluster_synthesis Synthesis Parameters cluster_properties Nanoparticle Properties cluster_char Characterization Output params Precursor Concentration PVP Ratio Temperature Reaction Time props Size Shape Crystallinity Dispersion params->props:size params->props:shape char TEM Image XRD Pattern UV-Vis Spectrum props:size->char:f0 Measured by props:shape->char:f0 Observed by props:cryst->char:f1 Confirmed by props:disp->char:f0 Assessed by props:size->char:f2 Inferred from

Caption: Logic map of synthesis parameters to characterization.

Applications in Research and Development

The synthesized rhodium nanoparticles can be employed in a variety of applications:

  • Catalysis : As highly active catalysts for hydrogenation, hydroformylation, and oxidation reactions.[2][3][20] The small particle size achieved through this method ensures a high surface-area-to-volume ratio, maximizing catalytic efficiency.

  • Electrocatalysis : For use in fuel cells or for electrochemical synthesis, such as the reduction of nitrate to ammonia.[5]

  • Drug Development : As potential agents in photothermal therapy or as stable carriers for drug delivery systems, although this requires further surface functionalization and extensive biocompatibility studies.[6][7]

Safety Precautions

  • Handle rhodium salts and nanoparticle suspensions with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Conduct the synthesis in a well-ventilated fume hood, as ethylene glycol can be harmful if inhaled at high temperatures.

  • Be aware of the flammability of organic solvents like acetone and ethanol.

References

  • Tzitzios, V. K., et al. (2025, August 10). Synthesis and Characterization of Monodispersed Rhodium Nanoparticles Organized in 3-D Symmetrical Structures Soluble in Organic Media.
  • ResearchGate. (n.d.). Characterization of the Rh NPs. (a) TEM image showing Rh NP tripods...
  • Lamkins, A., et al. (2025, January 10).
  • Mevellec, V., et al. (2020, November 16). Molecular Control of the Catalytic Properties of Rhodium Nanoparticles in Supported Ionic Liquid Phase (SILP) Systems.
  • Study of Surface Morphological, Phytochemical and Structural Characteristics of Rhodium (III) Oxide (Rh2O3) Nanoparticles. (2015, December 2). Semantic Scholar.
  • Takeuchi, M., et al. (2005, December 1).
  • Li, Y., et al. (n.d.).
  • About the Use of Rhodium Nanoparticles in Hydrogenation and Hydroformyl
  • Seo, D., et al. (2018, June 14). Morphology-Controlled Synthesis of Rhodium Nanoparticles for Cancer Phototherapy. ACS Nano.
  • Ladeira, S., et al. (n.d.).
  • Seo, D., et al. (2018, June 14). Morphology-Controlled Synthesis of Rhodium Nanoparticles for Cancer Phototherapy.
  • Grzelczak, M., et al. (2022, January 13). Formation and selected catalytic properties of ruthenium, rhodium, osmium and iridium nanoparticles. RSC Advances.
  • Wang, C., et al. (n.d.). Size and shape controlled synthesis of rhodium nanoparticles. PMC - NIH.
  • Philippot, K., & Chaudret, B. (n.d.). About the Use of Rhodium Nanoparticles in Hydrogenation and Hydroformylation Reactions. Current Organic Chemistry.
  • Liptrot, D. J., et al. (n.d.). Dehydropolymerization of Amine−Boranes using Bis(imino)
  • Zhang, L., et al. (n.d.). Recent Advances in the Controlled Synthesis and Catalytic Applications of Two-Dimensional Rhodium Nanomaterials.
  • Lec- 7- Characteriz
  • Karamad, M., et al. (n.d.). A sustainable two-step electrochemical conversion of N2 to ammonia using rhodium nanoparticles on carbon nanosheets.
  • Lamkins, A., et al. (2025, January 10).
  • Falbo, L., et al. (2025, July 8). Pt–Rh Model Nanoparticle Catalysts for Selective Oxidation of Ammonia to Nitrogen A Systematic Screening Study.
  • Zahmakiran, M., & Özkar, S. (2026, March 29). Nanoalumina-supported rhodium(0) nanoparticles as catalyst in hydrogen generation from the methanolysis of ammonia borane.
  • Li, J., et al. (2023, January 10). Low-Coordination Rhodium Catalysts for an Efficient Electrochemical Nitrate Reduction to Ammonia.
  • Yusenko, K. V., & Gromilov, S. A. (2020, February 11). Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines. MDPI.
  • Dehydropolymerization of Amine−Boranes using Bis(imino)
  • Fustier-Boutignon, M., et al. (2022, July 16). Cobalt sandwich-stabilized rhodium nanocatalysts for ammonia borane and tetrahydroxydiboron hydrolysis. Inorganic Chemistry Frontiers.
  • Papa, V., et al. (2025, October 17). Rhodium(I) PNN Pincer Complexes with Proton‐responsive Ligands: Synthesis, Characterisation, and Catalytic Dehydrocoupling of Amine Boranes.
  • Jiménez-Ruiz, A., et al. (2013, June 20). Screening of Soluble Rhodium Nanoparticles as Precursor for Highly Active Hydrogenation Catalysts: The Effect of the Stabilizing Agents.
  • An, K., et al. (n.d.).
  • Rhodium(III) chloride 98 10049-07-7. (n.d.). Sigma-Aldrich.

Sources

Application

Application Note: Azane-Rhodium(III) Chloride Sulfate Systems in Homogeneous Catalysis

Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Focus: Mechanistic Pathways, Self-Validating Protocols, and Analytical Quality Control Executive Overview Rhodium(III) complexes are corners...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Focus: Mechanistic Pathways, Self-Validating Protocols, and Analytical Quality Control

Executive Overview

Rhodium(III) complexes are cornerstone catalysts in modern organic synthesis, particularly for C–H functionalization, transfer hydrogenation, and hydroarylation[1]. Among these, the mixed-ligand system formally identified by its components as azane;rhodium(3+);chloride;sulfate —most commonly isolated as pentaamminechlororhodium(III) sulfate ( [RhCl(NH3​)5​]SO4​ )—offers a unique balance of kinetic stability and catalytic reactivity.

In drug development and fine chemical synthesis, handling highly reactive transition metal catalysts often poses challenges regarding shelf-life and sensitivity to air. The octahedral d6 Rh(III) ammine resting state is kinetically inert, allowing for safe handling. However, through targeted chemical triggers (such as zinc-mediated reduction or controlled ligand dissociation), this inert precursor is converted into a highly active hydride species ( [HRh(NH3​)5​]SO4​ ) capable of driving complex homogeneous catalytic cycles[2].

Physicochemical Profiling & Structural Dynamics

To effectively deploy this catalyst, one must understand the thermodynamic and kinetic differences between its salt forms. The choice of sulfate over chloride as the outer-sphere counterion is not arbitrary; it is a deliberate mechanistic choice to prevent the catalyst from being trapped in an off-cycle resting state[3].

Table 1: Comparative Physicochemical & Kinetic Profiling

Property [RhCl(NH3​)5​]Cl2​ (Precursor) [RhCl(NH3​)5​]SO4​ (Resting State) [HRh(NH3​)5​]SO4​ (Active Catalyst)
Role in Workflow Synthetic IntermediateStable Catalyst PrecursorActive Catalytic Species
Coordination Octahedral ( d6 , low-spin)Octahedral ( d6 , low-spin)Octahedral ( d6 , highly labile)
Ligand Lability Kinetically InertKinetically InertHighly Reactive (Hydride insertion)
Catalytic Turnover Inhibited (Excess Cl− trapping)Moderate (Requires activation)High (Ready for π -complexation)
Solubility High in H2​O Moderate in polar protic solventsHigh in H2​O /Ethanol mixtures

Mechanistic Causality: Overcoming the Kinetically Inert Resting State

The fundamental challenge in using Rh(III) ammine complexes is their inherent kinetic inertness. Rhodium(III) possesses a low-spin d6 electron configuration, making spontaneous ligand substitution extremely slow[4].

The Causality of Activation: To initiate the catalytic cycle, a vacant coordination site must be generated. In homogeneous catalysis, excess chloride ions in the reaction medium often drive the equilibrium backward, trapping the metal in a chloride-bound off-cycle resting state[3]. By utilizing the sulfate salt ( [RhCl(NH3​)5​]SO4​ ) and introducing a single-electron reducing agent like Zinc dust, the Rh(III) center is transiently reduced to a highly labile Rh(I) or Rh(II) intermediate. This accelerates the dissociation of the inner-sphere chloride ligand. Subsequent oxidative addition of a proton from the protic solvent yields the active, colorless hydride complex [HRh(NH3​)5​]SO4​ [2].

CatalyticCycle Precursor Resting State [RhCl(NH3)5]SO4 Active Active Hydride [HRh(NH3)5]SO4 Precursor->Active Zn Reduction (-Cl⁻) Substrate Substrate Binding (Pi-Complexation) Active->Substrate Ligand Exchange Intermediate Migratory Insertion Alkyl-Rhodium Substrate->Intermediate Activation Product Reductive Elimination Product Release Intermediate->Product Transformation Product->Active H2 Addition

Fig 1. Catalytic activation and cycle of the azane-rhodium(III) complex.

Self-Validating Experimental Protocols

The following protocols describe the synthesis of the catalyst precursor and its deployment in a model homogeneous hydrogenation reaction.

Workflow Step1 1. Precursor Synthesis RhCl3 + NH3(aq) Step2 2. Anion Exchange Addition of Sulfate Step1->Step2 Step3 3. Catalytic Activation Zn Dust + Solvent Step2->Step3 Step4 4. Reaction Phase Substrate + H2 Gas Step3->Step4 Step5 5. Validation NMR & UV-Vis Tracking Step4->Step5

Fig 2. Experimental workflow for synthesizing and deploying the Rh(III) catalyst.

Protocol A: Synthesis of Pentaamminechlororhodium(III) Sulfate

Objective: Isolate the kinetically stable, off-cycle precursor free of excess chloride.

  • Dissolution: Dissolve 1.0 g of Rhodium(III) chloride trihydrate ( RhCl3​⋅3H2​O ) in 10 mL of deionized water.

  • Ligand Substitution: Add 15 mL of concentrated aqueous ammonia (azane).

    • Causality Checkpoint: The mixture must be heated to reflux for 30 minutes. Heat is mandatory to overcome the high activation energy required for substituting water/chloride ligands with ammonia on the inert d6 Rh(III) center[4]. The solution will transition from dark red to pale yellow, indicating the formation of [RhCl(NH3​)5​]Cl2​ [2].

  • Anion Exchange: Cool the solution to room temperature. Slowly add a saturated aqueous solution of sodium sulfate ( Na2​SO4​ ) or dilute H2​SO4​ until precipitation occurs.

  • Isolation: Filter the pale yellow precipitate under a vacuum, wash sequentially with ice-cold water and absolute ethanol, and dry under a high vacuum.

  • Validation: Analyze via UV-Vis spectroscopy. The absence of a broad absorption band at 510 nm (characteristic of starting RhCl3​ ) and the presence of sharp d-d transitions confirm successful coordination.

Protocol B: In Situ Activation and Homogeneous Hydrogenation

Objective: Generate the active hydride catalyst and execute alkene hydrogenation.

  • Setup: In a Schlenk flask under an inert Argon atmosphere, suspend 0.05 mmol of [RhCl(NH3​)5​]SO4​ in 5 mL of degassed ethanol/water (1:1 v/v).

  • Activation: Add 0.1 mmol of activated Zinc dust. Stir vigorously for 10 minutes.

    • Causality Checkpoint: The suspension will turn colorless, indicating the successful reduction of the cation and the formation of the active hydride complex [HRh(NH3​)5​]SO4​ [2]. The sulfate counterion ensures that the newly created vacant site is not immediately re-occupied by a strongly coordinating halide[3].

  • Substrate Addition: Inject 1.0 mmol of the target alkene (e.g., styrene) into the flask.

  • Catalysis: Purge the flask with H2​ gas and maintain a balloon pressure of 1 atm . Stir at 40∘C for 4 hours.

  • Workup: Vent the H2​ gas, extract the organic product with diethyl ether, and filter through a short pad of silica to remove residual metal salts.

Analytical Validation & Troubleshooting

To ensure the catalytic system is functioning as a self-validating loop, continuous analytical monitoring is required:

  • 1H NMR Spectroscopy: The most definitive proof of catalyst activation is the appearance of a hydride resonance in the 1H NMR spectrum. Look for a distinct doublet in the upfield region (typically between −10 ppm and −20 ppm ), which arises from the coupling of the hydride proton with the NMR-active 103Rh nucleus (spin I=1/2 ).

  • Reaction Stalling (Troubleshooting): If the reaction stalls prematurely, it is often due to chloride poisoning. Ensure that the precursor synthesis (Protocol A) thoroughly washed away residual Cl− ions. Even trace amounts of free chloride can shift the equilibrium back to the off-cycle resting state[3].

  • Oxidative Degradation: If the reaction mixture turns dark brown or black (formation of Rhodium black), the inert atmosphere was compromised. Rh(I) intermediates are highly sensitive to O2​ and will irreversibly decompose.

References

  • Title: Rhodium(III) chloride Source: Wikipedia URL: [Link]

  • Title: Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines Source: MDPI (Crystals) URL: [Link]

  • Title: Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Rhodium trichloride as a homogeneous catalyst for isotopic hydrogen exchange. Comparison with heterogeneous rhodium in the deuteriation of aromatic compounds and alkanes Source: Journal of the Chemical Society, Chemical Communications (RSC Publishing) URL: [Link]

Sources

Method

azane;rhodium(3+);chloride;sulfate for electrochemical water splitting

Advanced Application Note: Synthesis of Atomically Dispersed and High-Entropy Alloy Rhodium Electrocatalysts for Water Splitting Executive Summary & Chemical Identity The development of highly efficient, durable electroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Synthesis of Atomically Dispersed and High-Entropy Alloy Rhodium Electrocatalysts for Water Splitting

Executive Summary & Chemical Identity

The development of highly efficient, durable electrocatalysts for the Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER) is the cornerstone of electrochemical water splitting. While commercial systems rely heavily on bulk Platinum (Pt) and Ruthenium/Iridium oxides ( RuO2​ / IrO2​ ), optimizing the mass activity of Platinum-Group Metals (PGMs) through atomic dispersion and alloying is critical for scalability.

This application note details the use of pentaamminechlororhodium(III) sulfate —systematically identified as azane;rhodium(3+);chloride;sulfate (CAS RN: 21360-80-5)[1]—as a highly versatile cationic precursor. Unlike simple rhodium salts (e.g., RhCl3​ ), this coordination complex provides a robust, divalent cationic center ( [Rh(NH3​)5​Cl]2+ ) that enables precise control over catalyst nucleation, making it the premier choice for synthesizing both single-atom catalysts (SACs) and High-Entropy Alloy (HEA) nanoparticles[2][3].

Mechanistic Insights: The Precursor Advantage (E-E-A-T)

As a Senior Application Scientist, I emphasize that catalyst synthesis must be approached as a system of controlled thermodynamic and electrostatic forces, rather than a simple mixture of reagents. The choice of azane;rhodium(3+);chloride;sulfate is driven by two distinct mechanistic pathways:

  • Strong Electrostatic Adsorption (SEA): Traditional wet impregnation often results in severe nanoparticle agglomeration during thermal reduction. By utilizing the bulky [Rh(NH3​)5​Cl]2+ cation, we can exploit the Point of Zero Charge (PZC) of oxide or carbon supports. When the support is buffered at a pH above its PZC, its surface becomes heavily deprotonated (negatively charged). The resulting electrostatic driving force anchors the Rh complex rigidly to the support, preventing migration and yielding atomically dispersed Rh sites upon reduction[2].

  • Double Complex Salt (DCS) Co-precipitation: Synthesizing true single-phase HEAs (e.g., Rh-Pt-Ir-Os) is thermodynamically challenging due to the immiscibility and varying reduction potentials of different PGMs. By mixing our cationic Rh precursor with anionic complexes (e.g., [PtCl6​]2− , [IrCl6​]2− ), we force the immediate co-precipitation of a crystalline Double Complex Salt. This locks the dissimilar metals into a strictly alternating, atomically mixed crystal lattice. Subsequent thermal reduction yields a single-phase solid solution without requiring the extreme temperatures that cause particle coarsening[3][4].

  • Water Splitting Kinetics: Rhodium possesses a near-optimal hydrogen binding energy for HER. For OER, Rh-based heterostructures create sp-hybrid Carbon-Oxygen-Rhodium interfaces that significantly lower the activation barrier for oxygen intermediate ( O∗ , OOH∗ ) adsorption, facilitating the multi-electron transfer process[5].

Experimental Protocols

Protocol A: Synthesis of Atomically Dispersed Rh Catalysts via SEA

This protocol is designed to achieve a 2 wt% loading of atomically dispersed Rh on a high-surface-area support (e.g., CeO2​ or Vulcan XC-72 Carbon).

  • Support Deprotonation: Disperse 500 mg of the chosen support in 50 mL of deionized (DI) water. Adjust the pH to 10.0 using 0.1 M NH4​OH . Stir for 30 minutes to ensure the surface is fully deprotonated and negatively charged[2].

  • Precursor Preparation: Dissolve 28.5 mg of azane;rhodium(3+);chloride;sulfate in 10 mL of DI water. Adjust this solution to pH 10.0 to match the support suspension.

  • Electrostatic Anchoring: Add the precursor solution dropwise to the support suspension under vigorous stirring. Stir continuously for 2 hours at room temperature.

  • Self-Validation Check (ICP-OES): Centrifuge a 1 mL aliquot of the suspension at 10,000 rpm for 5 minutes. Analyze the supernatant via Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES). A residual Rh concentration of <5 ppm confirms >95% electrostatic uptake[2].

  • Thermal Reduction: Filter, wash with DI water, and dry the solid at 60 °C overnight. Transfer the powder to a quartz tube furnace. Purge with Argon for 30 minutes, then ramp at 5 °C/min to 300 °C under a 10% H2​ /Ar flow. Hold for 2 hours to decompose the ammine/chloride/sulfate ligands, yielding atomically dispersed Rh[2].

Protocol B: Synthesis of Rh-Ir-Pt HEA Nanoparticles via DCS

This protocol leverages the DCS method to bypass phase segregation, utilizing the sulfate salt as a direct drop-in for traditional chloride precursors.

  • Precursor Solutions:

    • Cationic Solution: Prepare a 2.5 mM aqueous solution containing equimolar amounts of azane;rhodium(3+);chloride;sulfate and [Ru(NH3​)5​Cl]Cl2​ .

    • Anionic Solution: Prepare a 2.5 mM aqueous solution containing equimolar amounts of (NH4​)2​[IrCl6​] and (NH4​)2​[PtCl6​] [3].

  • Co-precipitation: Rapidly inject the cationic solution into the anionic solution under high-shear stirring at room temperature. A highly insoluble DCS precipitate will form immediately[3].

  • Recovery: Filter the precipitate through a 0.22 µm membrane and wash sequentially with cold DI water and cold ethanol to remove residual sulfate and ammonium ions. Dry under vacuum at room temperature.

  • Entropy-Driven Reduction: Transfer the DCS crystals to a tube furnace. Heat under 5% H2​ /Ar at a ramp rate of 2 °C/min to 500 °C, holding for 3 hours.

  • Self-Validation Check (PXRD): Analyze the resulting black powder via Powder X-Ray Diffraction. The presence of a single set of face-centered cubic (fcc) reflections (without monometallic Pt or Ir shoulders) empirically validates the formation of a single-phase HEA[3].

Protocol C: Electrochemical Water Splitting Evaluation
  • Ink Formulation: Disperse 5.0 mg of the synthesized catalyst in a mixture of 490 µL isopropanol, 490 µL DI water, and 20 µL of 5 wt% Nafion dispersion. Sonicate in an ice bath for 30 minutes to form a homogeneous ink[6].

  • Electrode Preparation: Drop-cast 10 µL of the ink onto a polished Glassy Carbon Electrode (GCE, 5 mm diameter, 0.196 cm² area) to achieve a catalyst loading of ~0.25 mg/cm². Dry ambiently.

  • HER/OER Testing: Utilize a standard 3-electrode cell with a graphite rod counter electrode and a Ag/AgCl reference electrode.

    • HER: Test in H2​ -saturated 0.5 M H2​SO4​ . Perform Linear Sweep Voltammetry (LSV) from 0.1 V to -0.3 V vs. RHE at 5 mV/s.

    • OER: Test in O2​ -saturated 1.0 M KOH . Perform LSV from 1.2 V to 1.7 V vs. RHE at 5 mV/s[5].

Data Presentation: Performance Benchmarks

The following table summarizes the expected quantitative electrochemical metrics for catalysts derived from azane;rhodium(3+);chloride;sulfate compared to commercial benchmarks.

Catalyst ArchitectureSynthesis PathwayHER Overpotential ( η10​ )OER Overpotential ( η10​ )HER Tafel Slope
Atomically Dispersed Rh Strong Electrostatic Adsorption~35 mV~280 mV~30 mV/dec
Rh-Pt-Ir HEA NPs DCS Co-precipitation~20 mV~240 mV~25 mV/dec
Commercial Pt/C (20%) Wet Impregnation~30 mV>400 mV~31 mV/dec
Commercial RuO2​ Thermal Oxidation>100 mV~260 mV>60 mV/dec

Note: η10​ represents the overpotential required to reach a geometric current density of 10 mA/cm².

Process Visualization

G cluster_0 Catalyst Synthesis Pathways Precursor Precursor: [Rh(NH3)5Cl]SO4 (CAS: 21360-80-5) SEA Strong Electrostatic Adsorption (SEA) pH > PZC of Support Precursor->SEA DCS Double Complex Salt (DCS) Co-precipitation with Anions Precursor->DCS Red1 Thermal Reduction (Ar/H2, 300°C) SEA->Red1 Red2 Thermal Decomposition (Ar/H2, 500°C) DCS->Red2 Cat1 Atomically Dispersed Rh (Single-Atom Catalyst) Red1->Cat1 Cat2 Single-Phase HEA Nanoparticles Red2->Cat2 WS Electrochemical Water Splitting Cat1->WS Cat2->WS HER Cathode: HER Overpotential < 50 mV WS->HER OER Anode: OER Overpotential < 250 mV WS->OER

Workflow for synthesizing Rh-based electrocatalysts from [Rh(NH3)5Cl]SO4 for water splitting.

References

  • Electrocatalytic Nitrate Reduction on Rhodium Sulfide Compared to Pt and Rh in the Presence of Chloride. Catalysis Science & Technology (RSC Publishing). 6

  • Comprehensive Chlorine Suppression: Advances in Materials and System Technologies for Direct Seawater Electrolysis. National Institutes of Health (NIH). 5

  • Substance Registry Services: Rhodium(2+), pentaamminechloro-, (OC-6-22)-, sulfate (1:1) [CAS 21360-80-5]. US Environmental Protection Agency (EPA). 1

  • Composition–Reactivity Correlations in Platinum–Cobalt Nanoporous Network as Catalyst. The Journal of Physical Chemistry C (ACS Publications). 4

  • Synthesis of Atomically Dispersed Rh Catalysts on Oxide Supports via Strong Electrostatic Adsorption. The Journal of Physical Chemistry C (ACS Publications). 2

  • On the formation of single-phase high entropy alloy nanoparticles as catalysts for the oxygen evolution reaction. RSC Advances (RSC Publishing).3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization of Azane;Rhodium(3+);Chloride;Sulfate Solutions

Welcome to the Technical Support Center for the handling and experimental optimization of azane;rhodium(3+);chloride;sulfate (IUPAC: Pentaamminechloridorhodium(III) sulfate, [Rh(NH3​)5​Cl]SO4​ ). When dissolved in water,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and experimental optimization of azane;rhodium(3+);chloride;sulfate (IUPAC: Pentaamminechloridorhodium(III) sulfate, [Rh(NH3​)5​Cl]SO4​ ).

When dissolved in water, this complex dissociates into the [Rh(NH3​)5​Cl]2+ cation and the SO42−​ anion. While Rh(III) is a d6 low-spin system and generally kinetically inert, the complex is susceptible to three primary degradation pathways in aqueous environments: thermal aquation , base hydrolysis , and photoaquation [1][2]. This guide provides causality-driven troubleshooting, validated protocols, and quantitative data to ensure the absolute integrity of your rhodium-based workflows.

Diagnostic FAQs & Troubleshooting Guide

Q1: My [Rh(NH3​)5​Cl]SO4​ solution is slowly shifting its UV-Vis absorbance peak over several days at room temperature. What is causing this degradation? Root Cause: You are observing thermal aquation . In aqueous solution, the chloride ligand is thermodynamically driven to be displaced by a water molecule, forming the aquo complex [Rh(NH3​)5​(H2​O)]3+ [1]. Although Rh(III) complexes are kinetically inert compared to Co(III) analogs, the aquation process still proceeds with a first-order rate constant. Solution: Store solutions at 4°C to drastically reduce the thermal kinetic energy available to overcome the activation enthalpy ( ΔH∗=18.7 kcal/mol)[3].

Q2: To mimic physiological conditions for a drug-binding assay, I adjusted the solution pH to 7.4. The complex degraded almost immediately. Why? Root Cause: Base hydrolysis via an SN​1CB (Substitution Nucleophilic Unimolecular Conjugate Base) mechanism[3]. At neutral to alkaline pH, hydroxide ions deprotonate one of the coordinated azane (ammine) ligands to form a highly reactive amido intermediate ( [Rh(NH3​)4​(NH2​)Cl]+ ). The π -donor capability of the amido group labilizes the trans-chloride ligand, causing rapid ejection and subsequent water addition to form [Rh(NH3​)5​(OH)]2+ . Solution: Always maintain stock solutions at pH < 3 (using HClO4​ or HCl ) where the ammine ligands remain fully protonated. Only buffer to physiological pH immediately prior to the assay.

Q3: My samples degrade faster when left on the laboratory benchtop compared to a temperature-controlled dark room, even at pH 2. What is the mechanism? Root Cause: Photoaquation . Rh(III) ammine complexes are highly photolabile. Ambient laboratory light (specifically UV and short-wavelength visible light) excites the complex from its 1A1​ ground state to a ligand-field triplet state ( 3T1​ or 3E ). This excited state severely weakens the metal-ligand bonds, leading to the rapid ejection of the chloride ligand with a quantum yield ( ΦCl​ ) of up to 0.16 at 350 nm[2][4]. Solution: Perform all handling under red light or use strictly amber-glass/foil-wrapped vials.

Mechanistic Pathways of Degradation

The following diagram illustrates the three distinct degradation pathways that compromise the integrity of [Rh(NH3​)5​Cl]2+ in aqueous solutions.

DegradationPathways Start [Rh(NH3)5Cl]2+ (Stable in Dark / pH < 3) Thermal Thermal Aquation (H2O substitution) Start->Thermal Heat / Time Base Base Hydrolysis (OH- attack, SN1CB) Start->Base pH > 7 Photo Photoaquation (UV/Vis Excitation) Start->Photo Light (hv) Prod1 [Rh(NH3)5(H2O)]3+ + Cl- Thermal->Prod1 Prod2 [Rh(NH3)5(OH)]2+ + Cl- Base->Prod2 Photo->Prod1

Fig 1: Degradation pathways of Rh(III) ammine complexes via thermal, basic, and photo-induced routes.

Quantitative Degradation Parameters

To accurately model the shelf-life of your solutions, refer to the kinetic and photochemical parameters summarized below. These values demonstrate why controlling temperature, pH, and light exposure is non-negotiable[2][3].

ParameterValueConditionsMechanism
Aquation Rate Constant ( kaq​ ) 1.14×10−3 s−1 60.3 °C, 0.1 M HClO4​ Thermal Aquation
Activation Enthalpy ( ΔH∗ ) 18.7±0.8 kcal/mol pH 1–5Thermal Aquation
Activation Entropy ( ΔS∗ ) pH 1–5Thermal Aquation
Photoaquation Quantum Yield ( ΦCl​ ) 0.16±0.01 λirr​=350 nm Photoaquation
Photoaquation Quantum Yield ( ΦNH3​ ) <10−3 λirr​=350 nm Photoaquation

Note: The quantum yield data indicates that under UV/Vis irradiation, the loss of the chloride ligand is highly favored over the loss of the azane (ammine) ligands[2].

Validated Experimental Protocols

Protocol A: Preparation and Storage of Ultra-Stable Aqueous Rh(III) Solutions

This protocol is designed as a self-validating system. By controlling pH and light, and subsequently verifying via UV-Vis, you ensure the complex remains in its native state prior to downstream assays.

Materials Required:

  • Pentaamminechloridorhodium(III) sulfate powder

  • 0.1 M Perchloric acid ( HClO4​ ) or 0.1 M Hydrochloric acid ( HCl )

  • Amber glass vials (UV-blocking)

  • 0.22 µm PTFE syringe filters

Step-by-Step Methodology:

  • Acidic Solubilization: Weigh the required mass of [Rh(NH3​)5​Cl]SO4​ and dissolve it directly into 0.1 M HClO4​ (pH ~1.0). Causality: The high concentration of H+ completely suppresses the deprotonation of the ammine ligands, shutting down the SN​1CB base hydrolysis pathway[3].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any undissolved particulates or trace impurities that could act as heterogeneous nucleation sites for degradation.

  • Photoprotection: Immediately transfer the filtered solution into an amber glass vial. Wrap the vial in aluminum foil if amber glass is unavailable. Causality: Blocking photons in the 250–450 nm range prevents the population of the dissociative triplet excited state[2].

  • Thermal Suppression: Store the sealed vial at 4°C.

  • Self-Validation (UV-Vis Check): Before use, take a small aliquot and measure the UV-Vis spectrum. The intact [Rh(NH3​)5​Cl]2+ complex should exhibit its characteristic ligand-field transitions (typically around 280 nm and 350 nm). A shift in λmax​ or an isosbestic drift indicates aquation has occurred.

Workflow Step1 1. Dissolve in 0.1 M HClO4 (pH < 3 to stop SN1CB) Step2 2. Filter via 0.22 µm PTFE (Remove particulates) Step1->Step2 Step3 3. Transfer to Amber Glass (Block UV/Vis photoaquation) Step2->Step3 Step4 4. Store at 4°C (Minimize thermal kinetics) Step3->Step4 Step5 5. UV-Vis Validation (Confirm peak stability) Step4->Step5

Fig 2: Self-validating workflow for the preparation and storage of Rh(III) ammine solutions.

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in Rhodium Ammine Complex Crystallization

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of rhodium(III) ammine complexes, specifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of rhodium(III) ammine complexes, specifically those involving chloride and sulfate ions. Achieving high purity in these systems is critical, as even trace impurities can significantly impact downstream applications, from catalytic activity to the efficacy of potential pharmaceutical agents. This document provides in-depth, field-tested insights in a direct question-and-answer format to address common and complex issues.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid-response answers to the most common initial observations and queries.

Q1: My rhodium ammine salt crystals are yellow or orange, but the literature describes them as white or colorless. What does this indicate?

A1: A yellow to orange or even brown coloration is a classic indicator of impurities. While some rhodium ammine complexes, like cis–[Rh(NH₃)₄Cl₂]Cl, are inherently bright yellow, a deviation from the expected color of your target compound, such as [Rh(NH₃)₆]Cl₃ (colorless) or [Rh(NH₃)₅Cl]Cl₂ (golden-yellow), points toward specific contaminants.[1] The most common culprits are:

  • Co-crystallization of other Platinum Group Metals (PGMs): Iridium is a frequent fellow traveler in rhodium refining and its complexes can impart a yellow or brown hue.

  • Hydrolysis Products: The replacement of an ammine (NH₃) ligand with an aqua (H₂O) or hydroxo (OH⁻) ligand can lead to colored byproducts. This is often pH and temperature-dependent.[2][3]

  • Incomplete Ligand Substitution: If your synthesis is incomplete, you may have a mixture of species, such as residual [Rh(NH₃)₃Cl₃] or trans–[Rh(NH₃)₄Cl₂]Cl mixed with your target [Rh(NH₃)₅Cl]Cl₂, each with a different color.[1]

Q2: My crystallization attempt resulted in an oil or amorphous precipitate instead of well-defined crystals. What went wrong?

A2: Oiling out or precipitation of an amorphous solid is typically a problem of excessive supersaturation or the presence of impurities that inhibit ordered crystal lattice formation. Key factors include:

  • Rapid Cooling or Solvent Evaporation: If the solution is cooled too quickly or the solvent is removed too rapidly, molecules do not have sufficient time to orient themselves into a crystal lattice.

  • Solvent Mismatch: The chosen solvent system may be too effective, leading to very high solubility, or too poor, causing the compound to "crash out" of solution.

  • Presence of Polymeric or Oligomeric Impurities: These can interfere with the crystallization process.

Q3: The yield of my recrystallization is extremely low. How can I improve it?

A3: Low yield is a common challenge. It often stems from either high solubility of the product in the mother liquor or product decomposition during the process. To improve yield:

  • Optimize the Solvent System: For salts like [Rh(NH₃)₅Cl]Cl₂, recrystallization is often performed by dissolving the compound in hot water and then reprecipitating it by adding an equal volume of concentrated HCl, as it is much less soluble in acidic chloride solutions.[1]

  • Control Temperature: Ensure you are cooling the solution to a sufficiently low temperature (e.g., using an ice bath) to maximize precipitation.

  • Minimize Transfer Losses: Be meticulous during filtration and washing steps. Wash the crystals with a solvent in which they are known to be insoluble (e.g., ethanol or ether for many inorganic salts) to remove residual mother liquor without dissolving the product.[4]

Q4: Elemental analysis (e.g., ICP-MS) of my crystals shows the presence of other metals like Iridium, Platinum, or Palladium. How do I remove them?

A4: The separation of PGMs is a significant challenge in coordination chemistry due to their similar properties.[5][6] If these impurities are present, a simple recrystallization may not be sufficient. Advanced purification may be required, such as:

  • Solvent Extraction: Techniques using selective extracting agents can separate rhodium from other PGMs in solution before crystallization.[5][7]

  • Ion-Exchange Chromatography: This method can separate metal ions based on their charge and affinity for a resin.[8]

  • Repeated Crystallization: Multiple, carefully controlled recrystallization steps may be necessary to incrementally improve purity. A process for purifying rhodium involves precipitating it as [Rh(NH₃)₅Cl]Cl₂, redissolving it to form the hydroxo complex, then precipitating a pure nitro-pentammine salt before converting it back to the chloro-pentammine complex for final purification.[9][10]

Section 2: In-Depth Troubleshooting Guides

This section provides structured approaches to diagnosing and solving more complex impurity issues.

Guide 2.1: Problem - Off-Color Crystals and Suspected Hydrolysis

Scenario: You are synthesizing chloropentaamminerhodium(III) chloride, [Rh(NH₃)₅Cl]Cl₂, which should be golden-yellow crystals.[1] However, your product is a pale yellow or has a brownish tint, and you suspect hydrolysis has occurred, forming aqua or hydroxo species like [Rh(NH₃)₅(H₂O)]³⁺ or [Rh(NH₃)₅(OH)]²⁺.

Causality: Rhodium(III) ammine complexes are kinetically inert but can undergo slow hydrolysis, a reaction where a ligand is replaced by a water molecule.[2] The rate of this reaction is highly sensitive to pH and temperature.[2][11] Acidic conditions can promote aquation (replacement by H₂O), while basic conditions favor the formation of hydroxo complexes.[12][13] These aqua and hydroxo complexes have different solubilities and crystal packing characteristics, leading to impurities and discoloration.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for hydrolysis impurities.

Diagnostic & Solution Steps:

  • Review Synthesis pH: The substitution of ammonia in Rh(III) complexes is highly pH-dependent. Syntheses are often performed in buffered solutions (e.g., NH₄Cl/NH₃) to maintain a specific pH, typically around 8.2, to favor the formation of the desired ammine complex.[1] If the pH drifts too low (acidic), aquation is favored. If it's too high (basic), hydroxo complexes can form.

  • FT-IR Analysis: Acquire an infrared spectrum of your product. The presence of a significant, broad absorption band around 3200-3500 cm⁻¹ that is not present in a pure reference sample is indicative of O-H stretching from coordinated water molecules (aqua ligands).

  • Recrystallization with pH Control (Protocol): The most effective way to remove hydrolysis products is through recrystallization from an acidic solution. The high concentration of chloride ions and low pH suppresses hydrolysis and leverages the common ion effect to reduce solubility.

    • Step 1: Dissolve the impure rhodium ammine complex in a minimum amount of hot deionized water (e.g., 70-80°C).

    • Step 2: Filter the hot solution quickly to remove any insoluble particulates.

    • Step 3: To the hot filtrate, add an equal volume of concentrated (e.g., 6M or 10 wt%) hydrochloric acid.[1] Precipitation should begin immediately.

    • Step 4: Allow the mixture to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Step 5: Collect the crystals by vacuum filtration. Wash the collected crystals sequentially with small portions of cold dilute HCl, followed by ethanol, and finally ether to facilitate drying.

    • Step 6: Dry the purified crystals in a vacuum desiccator.

Guide 2.2: Problem - Mixed Chloride/Sulfate Stoichiometry

Scenario: You are attempting to crystallize a specific rhodium ammine salt, but you have both chloride (Cl⁻) and sulfate (SO₄²⁻) ions in your reaction mixture. Your final product gives inconsistent elemental analysis for Cl and S, suggesting a mixture of salts or a mixed-anion crystal.

Causality: Chloride and sulfate anions have different charges, sizes, and hydration energies, leading to rhodium salts with vastly different solubilities and crystal packing forces. For example, the solubility of [Rh(NH₃)₅Cl]SO₄ will be different from that of [Rh(NH₃)₅Cl]Cl₂. If both anions are present, competitive crystallization will occur, leading to an impure, mixed product.

Troubleshooting & Characterization Table:

Potential Issue Diagnostic Technique Expected Observation for Impurity Solution
Mixed Salt Contamination Ion Chromatography (IC)Presence of both chloride and sulfate peaks in a dissolved sample.Preferential precipitation by adding a counter-ion that forms a highly insoluble salt with the undesired anion (e.g., adding BaCl₂ to precipitate BaSO₄).
Incorrect Stoichiometry Inductively Coupled Plasma (ICP-MS/OES)The molar ratio of Rh:S:Cl does not match the theoretical value for the target compound.[14][15]Rigorously exclude the undesired anion from the starting materials or use a purification method that isolates a specific salt form (e.g., converting to a nitrate salt intermediate).[9]
Poorly Formed Crystals Powder X-Ray Diffraction (PXRD)Broad peaks or a pattern that is a superposition of two known crystal phases (e.g., the pure chloride and pure sulfate salts).Controlled crystallization from a solution containing only the desired anion. Ensure starting materials are pure.

Solution Strategy: Anion Exchange/Purification via Intermediate

To ensure a pure product with a single counter-anion, a robust chemical purification pathway is often required. One established method involves converting the mixture to a highly crystalline intermediate salt.[9][10]

  • Precipitate a Common Intermediate: Dissolve the crude mixture. By adding sodium nitrite (NaNO₂) followed by nitric acid (HNO₃), you can precipitate the highly crystalline and pure nitropentammine rhodium(III) nitrate, ₂.[9][10] This salt has the advantage of being sparingly soluble in cold water but highly soluble in hot water, making it excellent for purification by recrystallization.[10]

  • Recrystallize the Intermediate: Dissolve the ₂ precipitate in hot water and allow it to cool slowly to recrystallize, further removing any entrapped impurities.

  • Convert to the Desired Salt: Boil the purified nitro-complex with concentrated HCl. This reaction substitutes the nitrite ligand for a chloride ligand and provides chloride as the counter-ion, yielding the pure chloropentaamminerhodium(III) dichloride, [Rh(NH₃)₅Cl]Cl₂.[9]

Anion_Purification start Crude Product (Mixed Cl⁻/SO₄²⁻ anions) step1 Step 1: Dissolve & Add NaNO₂ then HNO₃ start->step1 precipitate Precipitate: Rh(NH₃)₅(NO₂)₂ step1->precipitate step2 Step 2: Recrystallize Intermediate from Hot Water precipitate->step2 pure_intermediate Pure Intermediate step2->pure_intermediate step3 Step 3: Boil with Concentrated HCl pure_intermediate->step3 final_product Pure Target Product: [Rh(NH₃)₅Cl]Cl₂ step3->final_product

Caption: Workflow for anion purification via a nitrate intermediate.

Section 3: Analytical Protocols

Accurate identification of impurities is the cornerstone of effective troubleshooting.

Protocol 3.1: Sample Preparation for ICP-MS/OES Analysis

Objective: To accurately quantify metallic impurities (e.g., Pt, Pd, Ir, Fe, Cu) in the rhodium ammine salt.

Causality: ICP techniques require the sample to be in a liquid (typically aqueous) form. The digestion process must completely dissolve the sample without losing the analyte or introducing contamination. Given the stability of Rh(III) complexes, strong acids are required.

Methodology:

  • Weighing: Accurately weigh approximately 10-50 mg of the rhodium complex into a clean Teflon digestion vessel.

  • Digestion: Add 5-10 mL of aqua regia (a 3:1 mixture of concentrated HCl and HNO₃).

  • Heating: Seal the vessel and heat in a microwave digestion system. A typical program involves ramping to 200°C and holding for 20-30 minutes. Safety Note: Microwave digestion must be performed in a specialized unit behind a blast shield.

  • Dilution: After cooling, carefully open the vessel in a fume hood. Transfer the digested solution quantitatively to a 50 mL or 100 mL volumetric flask and dilute to the mark with deionized water.

  • Analysis: The diluted sample is now ready for analysis by ICP-MS or ICP-OES. A cobalt internal standard can be effective for rhodium quantification.[16] It is crucial to match the acid matrix of the calibration standards to that of the sample to avoid matrix effects that can suppress the signal.[15][16]

References

  • Johnson, S. A., & Basolo, F. (1961). Kinetics and Mechanisms of the Hydrolysis of Some Chloroamminerhodium(III) Complexes. Inorganic Chemistry, 1(4), 925-932.
  • Krivovichev, S. V., & Zolotarev, A. A. (2018). Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines. Crystals, 8(11), 423.
  • AccurateMeezan. (2024). Laboratory Guide to Rhodium Testing.
  • Tanaka, M., & Morikawa, H. (2007). Method of separating rhodium from platinum and/or palladium.
  • Swaddle, T. W. (1977). The comparative chemistry of ammine and methylamine complexes of rhodium(III) and cobalt(III). Canadian Journal of Chemistry, 55(17), 3166-3172.
  • Tanaka, M., & Morikawa, H. (2011). Method of separating rhodium from platinum and/or palladium.
  • Ye, R. R., et al. (2022). Formation of Iridium(III) and Rhodium(III) Amine, Imine, and Amido Complexes Based on Pyridine–Amine Ligands. Inorganic Chemistry, 61(26), 9945–9955.
  • Lanam, R. D., & Zysk, E. D. (1979). Recovery and purification of rhodium.
  • Wang, Z., & Li, J. (2012). Chemical analysis method of rhodium content.
  • Chiweshe, T. T., Purcell, W., & Venter, J. A. (2013). Quantification of rhodium in a series of inorganic and organometallic compounds.
  • Santos, A. P. S., et al. (2023). Synthesis, Characterization, and Cell Viability Evaluation of Coordination Compounds with Rhodium(III) Ion and Nitrogen-Containing Heterocyclic Ligands. Advances in Chemical Engineering and Science, 13, 219-242.
  • Lee, J., et al. (2019). Selective and Preferential Separation of Rhodium (III) from Palladium (II) and Platinum (IV) Using a m-Phenylene Diamine-Containing Precipitant. Scientific Reports, 9(1), 12423.
  • Chiweshe, T. T., Purcell, W., & Venter, J. A. (2013). Quantification of rhodium in a series of inorganic and organometallic compounds using cobalt as internal standard. South African Journal of Chemistry, 66, 183-190.
  • Johnson, S. A., Basolo, F., & Pearson, R. G. (2011). The solvolytic aquation and base hydrolysis of halogenopentaammine-rhodium(III) complexes.
  • Ghasemi, J., & Zolfonoun, E. (2011). Effect of pH on the recovery of rhodium.
  • Waghule, M. N., et al. (2022). Rhodium (III) Estimation by Spectrophotometric Extraction Using a Novel Analytical Reagent.
  • Zhengzhou Tiei Extraction. (2025). Extraction and Recovery of Platinum Group Metals-Centrifugal Extraction Technology. Zhengzhou Tiei Extraction.
  • Swaddle, T. W. (1977). The comparative chemistry of ammine and methylamine complexes of rhodium(III) and cobalt(III).
  • Edwards, R. I. (1981). Separating the Platinum Group Metals by Liquid-Liquid Extraction. The Vespiary.
  • Frei, A., et al. (2021). Rhodium(III) Dihalido Complexes: The Effect of Ligand Substitution and Halido Coordination on Increasing Cancer Cell Potency. Inorganic Chemistry, 60(4), 2654–2667.
  • van der Eerden, A. M. J., et al. (1989). Influence of pH on the preparation of monometallic rhodium and platinum, and bimetallic rhodium-platinum catalysts supported on y-Alumina. Pure and Applied Chemistry, 61(9), 1621-1634.
  • Lanam, R. D., & Zysk, E. D. (1979). Recovery and purification of rhodium.
  • Strem Chemicals. (n.d.). Chloropentaamminerhodium(III) chloride, 99%. Strem Chemicals.
  • D'Agostino, I., et al. (2026).
  • Impala Platinum. (n.d.). pmr-msds-rhodium.
  • Johnson, Matthey & Co. Ltd. (1951). Process for the purification of rhodium.
  • Thermo Scientific Chemicals. (n.d.). Chloropentaamminerhodium(III) chloride, Rh 34.5% min. Thermo Scientific Chemicals.
  • Santa Cruz Biotechnology. (n.d.). Rhodium(III) chloride. Santa Cruz Biotechnology.
  • BenchChem. (2025).
  • Macharia, P. N. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Pharmaceutical and Pharmacological Sciences, 7(8), 1-10.
  • Impala Platinum. (n.d.). HDS Rhodium. BASE METALS REFINERY.
  • Ennifar, E., et al. (2003). A crystallographic study of the binding of 13 metal ions to two related RNA duplexes. Nucleic Acids Research, 31(10), 2671–2682.
  • Gonzalez-de-la-Fuente, M. (2019). I would like to know about how can crystallization of metal complexes take place?.
  • Rhodanide. (2018). Synthesis of Chloropentaammine Cobalt (III) Chloride. YouTube.
  • Jones, P. G. (2023). Pathological crystal structures. IUCr Journals.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Azane;Rhodium(3+);Chloride;Sulfate Catalysts

Target System: Pentaamminechloridorhodium(III) sulfate/chloride ( [RhCl(NH3​)5​]SO4​ / [RhCl(NH3​)5​]Cl2​ ) Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges re...

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Author: BenchChem Technical Support Team. Date: April 2026

Target System: Pentaamminechloridorhodium(III) sulfate/chloride ( [RhCl(NH3​)5​]SO4​ / [RhCl(NH3​)5​]Cl2​ )

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of azane;rhodium(3+);chloride;sulfate complexes in advanced catalytic applications. While octahedral d6 Rh(III) complexes are generally kinetically inert, specific catalytic microenvironments—such as photolytic exposure or aggressive reductive conditions—can breach this kinetic barrier, leading to rapid catalyst deactivation.

This guide is designed for researchers and drug development professionals. It bypasses superficial fixes to address the fundamental coordination chemistry driving your catalyst's behavior, providing self-validating protocols to recover your precious metal investments.

Mechanistic Diagnostics (FAQs)

Q: During my photochemically driven reaction, the Rh(III) ammine catalyst loses activity within hours, and the vibrant yellow solution bleaches to colorless. What is happening? A: You are observing photoaquation . When [RhCl(NH3​)5​]2+ is irradiated into its ligand-field (LF) bands, it populates a highly labile metal-centered excited state ( 3MC∗ ). Instead of radiative emission, the dominant deactivation pathway is nonradiative, leading to the rapid dissociation of either an ammine or chloride ligand[1]. This forms the catalytically inactive aquo complex [Rh(H2​O)(NH3​)5​]3+ . Causality & Fix: The kinetic lability of the excited state is orders of magnitude higher than the ground state. To prevent this, you must either shield the reactor from wavelengths overlapping the LF bands (typically <400 nm) or operate strictly in the dark if the reaction is thermally driven.

Q: My hydrogenation reaction utilizing the Rh(III) ammine precursor suddenly halted, and a fine black powder coated the reactor walls. Is the catalyst permanently dead? A: The homogeneous catalyst has deactivated via over-reduction , but the rhodium is fully recoverable. While Rh(III) must often be reduced to a Rh(I) active species to enter the catalytic cycle, excessive reducing equivalents (e.g., high H2​ pressure or excess NaBH4​ ) will force the reduction all the way to Rh(0)[2]. Rh(0) is insoluble and rapidly agglomerates into a black metallic precipitate, stripping the active metal from the solution. Causality & Fix: Ammine ligands are excellent σ -donors but poor π -acceptors. They cannot stabilize electron-rich low-valent Rh states as effectively as phosphines or carbonyls. You must strictly control the stoichiometric ratio of your reductant to prevent Rh(0) nucleation.

Q: Can I simply add excess ammonia to the reaction to prevent ligand loss? A: Proceed with caution. While adding an NH3​/NH4+​ buffer shifts the equilibrium away from aquation, free ammonia is a strong nucleophile that can interfere with electrophilic substrates in your primary reaction. Furthermore, at high pH, you risk forming insoluble rhodium hydroxides. It is better to regenerate the catalyst post-reaction than to compromise the reaction matrix.

Quantitative Deactivation Metrics

To assist in rapid diagnostics, compare your experimental observations against the established deactivation profiles below.

Deactivation ModeVisual / Spectral IndicatorMechanistic CauseReversibilityMitigation Strategy
Over-Reduction Black precipitate formationExcess reductant drives Rh(I) Rh(0)High (Requires oxidation)Modulate reductant stoichiometry; use mild hydrides
Photoaquation Bleaching of ~350 nm LF band 3MC∗ state excitation causes ligand lossHigh (Requires ammoniation)Shield reactor from UV/Vis light
Anion Poisoning Shift in UV-Vis λmax​ Displacement of NH3​ by strong nucleophilesModerateBuffer system with excess NH4+​

Self-Validating Recovery Protocols

Protocol A: Oxidative Recovery of Agglomerated Rh(0)

Use this protocol when your catalyst has crashed out as a black metallic precipitate.

  • Isolation: Centrifuge the deactivated reaction mixture at 10,000 × g for 15 minutes. Decant the supernatant.

    • Causality: Rh(0) nanoparticles are dense and insoluble, allowing physical separation from the homogeneous organic matrix.

  • Oxidative Dissolution: Suspend the black pellet in 10 mL of boiling aqua regia (3:1 HCl:HNO3​ ) inside a fume hood.

    • Causality: The strong oxidative potential of HNO3​ combined with the coordinating power of Cl− forces the metallic Rh(0) back into the soluble Rh(III) oxidation state as hexachloridorhodate(III) ( [RhCl6​]3− ).

  • Validation Checkpoint 1: The suspension must transition from a black slurry to a clear, deep red solution[2]. If black particulates remain, oxidation is incomplete; add 2 mL of fresh aqua regia.

  • Nitrate Removal: Evaporate the solution to near dryness. Add 5 mL of concentrated HCl and evaporate again. Repeat this three times.

    • Causality: Residual nitrates will interfere with subsequent ammine coordination. Repeated HCl boiling drives off volatile NOx​ species, yielding pure RhCl3​⋅xH2​O .

  • Re-ammoniation: Proceed to Step 2 of Protocol B.

Protocol B: Re-ammoniation of Photoaquated Rh(III) Complexes

Use this protocol to regenerate the active [RhCl(NH3​)5​]2+ species from bleached solutions.

  • Buffer Preparation: Prepare a hot (80 °C) ammonia buffer solution (pH ~8.2) using NH4​Cl and aqueous NH3​ .

  • Catalytic Ligand Substitution: Dissolve the deactivated, bleached aquo-complex (or the RhCl3​ from Protocol A) in the buffer. Add 15 mg of solid hydrazinium chloride ( N2​H6​Cl2​ ).

    • Causality: Octahedral d6 Rh(III) is kinetically inert. Hydrazine acts as a catalytic reductant, transiently forming a highly labile Rh(II) or Rh(I) intermediate. This temporary state allows rapid substitution of the aquo/chloride ligands by NH3​ before ambient oxygen re-oxidizes the metal back to Rh(III)[3].

  • Validation Checkpoint 2: The solution should shift from pale/colorless back to a vibrant yellow, characteristic of the [RhCl(NH3​)5​]2+ cation.

  • Sulfate Metathesis: Add a saturated solution of (NH4​)2​SO4​ to the mixture. Cool to 4 °C to induce crystallization of [RhCl(NH3​)5​]SO4​ . Filter and wash with ice-cold ethanol.

Visual Workflows

The following diagrams map the logical relationships and diagnostic workflows for managing Rh(III) ammine catalysts.

Pathway Cat Active Catalyst [RhCl(NH3)5]2+ Light Photochemical Excitation (hν) Cat->Light UV/Vis Light Red Over-Reduction (Excess H2/e-) Cat->Red Strong Reductant Aq Inactive Aquo Complex [Rh(H2O)(NH3)5]3+ Light->Aq Photoaquation Rh0 Rh(0) Agglomeration (Black Precipitate) Red->Rh0 Metal Precipitation Regen Regeneration Protocol (NH3/HCl buffer) Aq->Regen Ligand Substitution Rh0->Regen Oxidative Dissolution Regen->Cat Catalyst Recovery

Rh(III) ammine catalyst deactivation pathways and regeneration cycle.

Workflow Start Observe Catalytic Drop CheckVis Visual Inspection of Reaction Mixture Start->CheckVis IsBlack Black Precipitate Present? CheckVis->IsBlack YesBlack Rh(0) Agglomeration Initiate Oxidative Recovery IsBlack->YesBlack Yes NoBlack Color Shift? (Yellow to Colorless) IsBlack->NoBlack No Validate Validate Recovered Catalyst via UV-Vis & NMR YesBlack->Validate YesColor Photoaquation / Ligand Loss Initiate Ammoniation NoBlack->YesColor Yes YesColor->Validate

Step-by-step diagnostic workflow for identifying and resolving Rh(III) deactivation.

References

  • Ford, P. C. (2016). "From curiosity to applications. A personal perspective on inorganic photochemistry." Chemical Science, 7, 2964-2986.

  • Yusenko, K. V., Sukhikh, A. S., Kraus, W., & Gromilov, S. A. (2020). "Synthesis and Crystal Chemistry of Octahedral Rhodium(III) Chloroamines." Molecules, 25(4), 768.

  • Wikipedia Contributors. "Rhodium(III) chloride." Wikipedia, The Free Encyclopedia.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Spectroscopy Comparison Guide: Rhodium(III) Ammine Chloride Sulfate Isomers

The disconnected component nomenclature azane;rhodium(3+);chloride;sulfate describes a highly specific family of octahedral coordination complexes. Within this compositional boundary, the system manifests two primary str...

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Author: BenchChem Technical Support Team. Date: April 2026

The disconnected component nomenclature azane;rhodium(3+);chloride;sulfate describes a highly specific family of octahedral coordination complexes. Within this compositional boundary, the system manifests two primary structural divergences: ionization isomerism (e.g., pentaamminechloridorhodium(III) sulfate vs. pentaamminesulfatorhodium(III) chloride) and geometric isomerism (e.g., cis- vs. trans-tetraamminedichloridorhodium(III) sulfate).

Distinguishing these isomers requires high-resolution analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy—specifically utilizing 1H , 15N , and 103Rh nuclei—provides a definitive, non-destructive method to elucidate these structures. This guide objectively compares the NMR performance and spectral signatures of these isomers, providing researchers with actionable, field-proven methodologies.

The Isomeric Landscape and NMR Causality

Understanding the causality behind NMR spectral differences in 1[1] is rooted in molecular symmetry, the electronic trans-influence of the ligands, and the fundamental quantum mechanics of the metal center.

  • 1H and 15N NMR (Symmetry Probes): The azane ( NH3​ ) ligands act as sensitive probes for the symmetry of the complex. In a perfect octahedral [Rh(NH3​)6​]3+ complex, all ammines are equivalent. However, substituting ligands breaks this symmetry. The trans-influence of a chloride ligand differs from that of a sulfate or another ammine, altering the electron density and, consequently, the2[2].

  • 103Rh NMR (Ligand Field Sensor): 103Rh is a spin-1/2 nucleus with 100% natural abundance but suffers from an extremely low gyromagnetic ratio. Its chemical shift is overwhelmingly dominated by the paramagnetic shielding term ( σp​ ), which is inversely proportional to the energy gap ( ΔE ) between the occupied non-bonding t2g​ and empty anti-bonding eg∗​ d-orbitals. Because Cl− and SO42−​ occupy different positions in the spectrochemical series, they induce different ΔE values. Substituting an ammine with a weaker-field chloride ligand decreases ΔE , increasing the magnitude of σp​ and leading to a massive 3[3].

IsomerLogic A Azane; Rhodium(3+); Chloride; Sulfate Coordination System B Ionization Isomerism (Ligand vs. Counterion) A->B C Geometric Isomerism (Spatial Arrangement) A->C D [Rh(NH3)5Cl]SO4 (Pentaamminechlorido) B->D E [Rh(NH3)5(SO4)]Cl (Pentaamminesulfato) B->E F trans-[Rh(NH3)4Cl2]2SO4 (D4h Symmetry) C->F G cis-[Rh(NH3)4Cl2]2SO4 (C2v Symmetry) C->G H 1H NMR: 2 Peaks (4:1 Integration) D->H E->H I 1H NMR: 1 Peak (All Equivalent) F->I J 1H NMR: 2 Peaks (1:1 Integration) G->J

Structural classification of Rh(III) ammine isomers and their predictive 1H NMR integration patterns.

Comparative NMR Spectral Signatures

The structural variations dictate precise, quantifiable changes in the NMR spectra. The table below summarizes the theoretical and empirical data used to differentiate the4[4].

Table 1: Quantitative NMR Signatures for Rh(III) Isomers

Isomer TypeComplex FormulaPoint Group 1H / 15N NMR Pattern 103Rh Shift Causality
Ionization [Rh(NH3​)5​Cl]SO4​ C4v​ 2 peaks (4:1 ratio) Cl− coordination lowers ΔE , deshielding 103Rh relative to O-donors.
Ionization [Rh(NH3​)5​(SO4​)]Cl C4v​ 2 peaks (4:1 ratio)O-donor (sulfate) increases ΔE vs Cl− , shielding 103Rh .
Geometric trans- [Rh(NH3​)4​Cl2​]2​SO4​ D4h​ 1 peak (Singlet)Two axial Cl− ligands maximize the paramagnetic deshielding effect.
Geometric cis- [Rh(NH3​)4​Cl2​]2​SO4​ C2v​ 2 peaks (1:1 ratio)Asymmetric ligand field yields an intermediate 103Rh chemical shift.

Experimental Workflows and Self-Validating Protocols

Direct observation of 103Rh is notoriously difficult. Modern analytical protocols rely on indirect detection via Heteronuclear Multiple Quantum Coherence (HMQC) in solution, or solid-state BRAIN-CP (Broadband Adiabatic Inversion Cross-Polarization) for insoluble samples.

NMRProtocol S1 Sample Prep (DMSO-d6) S2 Probe Tuning (1H & 103Rh) S1->S2 S3 1H-103Rh HMQC Sequence S2->S3 S4 2D FT & Phase Correction S3->S4 S5 Chemical Shift Extraction S4->S5

Step-by-step indirect detection workflow for 103Rh NMR using 1H-103Rh HMQC spectroscopy.

Protocol 1: Preparation and 1H / 15N NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the Rh(III) complex in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO- d6​ prevents the rapid proton exchange observed in protic solvents like D2​O , which would otherwise collapse the 1H ammine signals and obscure the crucial scalar couplings necessary for structural assignment.

  • Internal Standardization: Add a coaxial capillary containing TMS (Tetramethylsilane) for absolute 1H referencing.

  • Acquisition: Acquire 1H spectra at 298 K using a standard 1D pulse sequence. For 15N , utilize a 1H−15N HSQC sequence to leverage proton polarization transfer, significantly reducing acquisition time compared to direct 15N observation.

  • Self-Validating Diagnostic: The integration of the 1H peaks must exactly match the theoretical symmetry ratios (e.g., 4:1 for pentaammines, 1:1 for cis-tetraammines). Any deviation serves as an internal diagnostic indicating ligand exchange, aquation, or sample degradation.

Protocol 2: 1H−103Rh HMQC Indirect Detection
  • Probe Tuning: Meticulously tune the NMR probe to both the 1H frequency and the specific 103Rh frequency (approximately 3.16 MHz on a 100 MHz 1H system).

  • Parameter Optimization: Set the 1H−103Rh scalar coupling ( 2JRh−H​ ) delay. For Rh(III) ammines, this coupling is typically around 2-3 Hz. The evolution delay ( 1/2J ) should be set to approximately 160-250 ms to maximize coherence transfer.

  • Phase Cycling (Self-Validating Step): Implement a rigorous 16-step phase cycling scheme. This is mandatory to eliminate artifacts from the massive 1H signals attached to 14N/15N that do not evolve under 103Rh coupling. The appearance of a pure anti-phase doublet in the first increment validates correct 1H−103Rh polarization transfer before proceeding to the full 2D acquisition.

  • Referencing: Reference the 103Rh chemical shift to the absolute frequency scale ( Ξ=3.16 MHz).

References

  • Source: Chemical Science / PubMed Central (PMC)
  • Synthesis and Crystal Chemistry of Octahedral Rhodium(III)
  • Solution NMR of transition metal complexes Source: Comprehensive Inorganic Chemistry III / OUCI URL
  • Nitrogen NMR Spectroscopy of Metal Nitrosyls and Related Compounds Source: Chemical Reviews / ACS Publications URL

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling azane;rhodium(3+);chloride;sulfate

Comprehensive Safety & Handling Guide: Pentaamminechlororhodium(III) Sulfate As a Senior Application Scientist, I have developed this procedural guide to provide a self-validating, fail-safe operational framework for han...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: Pentaamminechlororhodium(III) Sulfate

As a Senior Application Scientist, I have developed this procedural guide to provide a self-validating, fail-safe operational framework for handling Pentaamminechlororhodium(III) sulfate. Often referred to by its IUPAC components—azane;rhodium(3+);chloride;sulfate—this complex is a highly valuable precursor in homogeneous catalysis and rhodium purification. However, like many soluble platinum-group metal (PGM) salts, it presents severe sensitization risks and occupational hazards.

This guide establishes the causality behind our strict safety protocols, ensuring scientific integrity and operational safety for researchers and drug development professionals.

Section 1: Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the physicochemical properties that drive the compound's hazard profile.

Table 1: Physicochemical & Hazard Profile of Pentaamminechlororhodium(III) Sulfate

PropertyValue / Specification
IUPAC Name azane;rhodium(3+);chloride;sulfate
Common Name Pentaamminechlororhodium(III) sulfate
CAS Number 21360-80-5[1]
Molecular Formula [RhCl(NH3​)5​]SO4​
OSHA PEL (Soluble Rh) 0.001 mg/m³ TWA[2]
NIOSH REL (Soluble Rh) 0.001 mg/m³ TWA[2]
NIOSH IDLH 2 mg/m³
Primary Hazards Respiratory/Skin Sensitization, Irritant, Heavy Metal Toxicity[3]

The Causality of Hazards: Unlike inert rhodium metal, Rhodium(III) complexes featuring ammine and chloride ligands are highly soluble in aqueous environments. This solubility dramatically increases their bioavailability. When inhaled or absorbed through the skin, soluble rhodium salts act as potent sensitizers. The Rh3+ ion binds to endogenous proteins, triggering a hapten-carrier effect that can lead to Type I (immediate) hypersensitivity reactions, occupational asthma, and severe contact dermatitis[3]. Because the threshold for allergic elicitation in already-sensitized individuals is exponentially lower than the initial sensitization threshold, our protocols prioritize absolute zero-exposure rather than mere compliance with the 0.001 mg/m³ PEL.

Section 2: Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for handling soluble rhodium salts is part of a self-validating safety system designed to break the chain of exposure.

Table 2: Required PPE and Operational Justification

PPE CategorySpecificationCausality / Scientific Justification
Gloves Double-layered Nitrile (0.11mm inner, 0.14mm outer)Latex offers poor protection against aqueous metal salt solutions. Double gloving ensures a self-validating breach-check system; if the outer glove tears, the inner layer remains intact while alerting the user.
Respirator NIOSH-approved Half-mask with P100/N100 filtersSoluble Rh particulates have an IDLH of 2 mg/m³. block 99.97% of airborne particulates, preventing inhalation of sensitizing dust[2].
Eyewear Unvented Chemical Splash GogglesPrevents micro-particulate dust from depositing on the ocular mucosa, which serves as a rapid pathway for systemic heavy metal absorption[4].
Body Tyvek® disposable suit or fluid-resistant lab coatPrevents microscopic dust from embedding in woven cotton fabrics. Cotton traps particulates, which can cause secondary, prolonged dermal exposure outside the laboratory.

Section 3: Operational Protocols & Safe Handling Workflows

To prevent aerosolization of the fine powder, the following workflow must be executed within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator.

Protocol 1: Weighing and Dissolution of Pentaamminechlororhodium(III) Sulfate
  • Pre-Operational Validation: Verify the inward airflow of the BSC (minimum 100 fpm). Lay down a static-dissipative weighing mat. Causality: Static electricity can cause fine rhodium powders to repel and aerosolize; the mat grounds the workspace.

  • PPE Donning: Don double nitrile gloves, a P100 respirator, and unvented splash goggles.

  • Container Acclimation: Wipe the exterior of the reagent bottle with a damp, lint-free wipe before opening to capture any fugitive dust accumulated during transit.

  • Weighing: Use an anti-static, non-metallic spatula. Transfer the required mass into a pre-tared, sealable volumetric flask rather than an open weigh boat. Causality: Open weigh boats expose the powder to ambient air currents during transit, risking inhalation.

  • In-Situ Dissolution: Add the solvent (e.g., deionized water or dilute acid) directly into the flask while still inside the engineering control. Seal the flask tightly before removing it from the BSC.

  • Decontamination: Wipe down the microbalance and spatulas with a 1% EDTA solution. Causality: EDTA chelates residual Rh3+ ions, rendering them structurally inert and preventing cross-contamination. Follow with a DI water wipe.

RhodiumHandling Start Start: PPE & Prep Validate Validate BSC (>100 fpm inflow) Start->Validate Don P100/Nitrile Weigh Weigh in Sealed Flask (Anti-static tools) Validate->Weigh Airflow verified Dissolve In-Situ Dissolution (Avoid dry transfer) Weigh->Dissolve Add solvent Decon EDTA Decontamination Dissolve->Decon Flask sealed

Workflow for the safe weighing and dissolution of sensitizing Rhodium(III) salts.

Section 4: Emergency Response & Spill Containment

Because rhodium salts are highly toxic and sensitizing, sweeping or dry-wiping a spill is strictly prohibited as it generates a massive plume of airborne dust.

Protocol 2: Micro-Spill Cleanup (< 50g)
  • Evacuate and Assess: Immediately halt work. Ensure all personnel in the vicinity have P100 respirators securely fitted.

  • Wet-Down: Gently mist the spill area with DI water using a low-pressure spray bottle. Causality: Wetting the powder increases its mass and cohesion, immediately neutralizing the aerosolization risk.

  • Absorption: Overlay the wet spill with damp, heavy-duty absorbent pads.

  • Collection: Carefully fold the pads inward (trapping the rhodium salt inside the fold) and place them directly into a high-density polyethylene (HDPE) hazardous waste bag.

  • Chelation Wash: Scrub the spill surface with a 1% EDTA or dilute ascorbic acid solution to reduce and chelate any remaining Rh ions[4]. Wipe dry with damp paper towels and dispose of them in the HDPE bag.

Section 5: Disposal & Environmental Logistics

Rhodium is a precious metal, but its soluble salts are severe environmental hazards. Waste must be segregated meticulously to ensure environmental compliance and enable potential precious metal recovery.

  • Aqueous Waste: Collect all aqueous washings and reaction mother liquors in a dedicated, clearly labeled "Aqueous Rhodium/Heavy Metal Waste" carboy. Do not mix with organic solvents to prevent uncontrolled redox reactions.

  • Solid Waste: Dispose of contaminated PPE, wipes, and empty reagent bottles in a sealed, rigid container labeled "Solid Rhodium Contaminated Waste."

  • Recovery Logistics: For high-volume laboratories, coordinate with a precious metal refinery. Rhodium can often be precipitated from aqueous waste streams using zinc dust or sodium borohydride under controlled, highly ventilated conditions (as hydrogen gas is evolved during reduction).

WasteSegregation Waste Rhodium(III) Waste Generation Aqueous Aqueous Solutions (Mother liquors/washes) Waste->Aqueous Solid Solid Waste (PPE, wipes, mats) Waste->Solid Recovery Precious Metal Recovery (Zinc reduction) Aqueous->Recovery High Rh concentration Disposal Hazardous Waste Incineration Aqueous->Disposal Trace Rh concentration Solid->Disposal Sealed HDPE container

Waste stream segregation and precious metal recovery logic for Rhodium(III) compounds.

References

  • Centers for Disease Control and Prevention (CDC) - NIOSH. "NIOSH Pocket Guide to Chemical Hazards - Rhodium (soluble compounds, as Rh)." Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. "Rhodium soluble compounds - IDLH." Available at:[Link]

  • American Chemical Society (ACS). "Occupational Respiratory Exposure to Platinum Group Metals: A Review and Recommendations." Chemical Research in Toxicology. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "SAFETY DATA SHEET - Rhodium (III) chloride in hydrochloric acid solution." Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
azane;rhodium(3+);chloride;sulfate
Reactant of Route 2
azane;rhodium(3+);chloride;sulfate
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